Technical Documentation Center

2-Benzamidobutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Benzamidobutanoic acid
  • CAS: 4385-97-1

Core Science & Biosynthesis

Foundational

In Vitro Metabolic Pathways of 2-Benzamidobutanoic Acid: A Comprehensive Technical Guide

Executive Summary 2-Benzamidobutanoic acid (also known as N-benzoyl-2-aminobutyric acid) is a structurally versatile compound frequently encountered as an impurity in the synthesis of the antiepileptic drug levetiracetam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Benzamidobutanoic acid (also known as N-benzoyl-2-aminobutyric acid) is a structurally versatile compound frequently encountered as an impurity in the synthesis of the antiepileptic drug levetiracetam 1[1], and as a negatively charged ligand in multimodal chromatography resins for the purification of recombinant proteins like Coagulation Factor VIII 2[2]. Understanding its in vitro metabolic fate is critical for both toxicological profiling and its application in bioprocessing. This whitepaper elucidates the predictive metabolic pathways of 2-benzamidobutanoic acid, detailing the causality behind Phase I and Phase II biotransformations, and provides rigorously validated in vitro methodologies for metabolite identification (Met-ID).

Structural Analysis & Predictive Metabolic Profiling

The biotransformation of a xenobiotic is fundamentally dictated by its functional groups. 2-Benzamidobutanoic acid (C11H13NO3) presents four distinct sites for enzymatic action:

  • The Amide Linkage: The central benzamide bond is highly susceptible to enzymatic hydrolysis. Amidases and carboxylesterases in hepatic and extrahepatic tissues cleave this bond, yielding benzoic acid and 2-aminobutyric acid. Amide hydrolysis is a well-documented primary clearance mechanism for benzamide-containing compounds 3[3].

  • The Phenyl Ring: The aromatic ring is a prime target for Phase I oxidation mediated by Cytochrome P450 (CYP450) enzymes (predominantly CYP3A4 and CYP2D6). This leads to the formation of mono-hydroxylated metabolites (e.g., para- or ortho-hydroxybenzamidobutanoic acid) 4[4].

  • The Aliphatic Chain (Butanoic Acid): The alkyl chain is prone to terminal ( ω ) or sub-terminal ( ω -1) hydroxylation by CYP-mediated oxidation, adding a hydroxyl group (+16 Da) to the aliphatic backbone 4[4].

  • The Carboxylic Acid Moiety: As a terminal functional group, the carboxylic acid serves as a direct substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, catalyze the formation of an acyl glucuronide conjugate (+176 Da), significantly increasing the molecule's hydrophilicity for renal excretion.

Proposed Metabolic Pathways

Based on the structural liabilities and standard in vitro enzymatic reactions, the metabolic network of 2-benzamidobutanoic acid diverges into three primary routes: hydrolytic cleavage 5[5], oxidative biotransformation, and direct conjugation.

MetabolicPathway Parent 2-Benzamidobutanoic Acid (Parent Compound) Phase1_Hydrolysis Amide Hydrolysis (Amidases) Parent->Phase1_Hydrolysis Phase1_CYP Aromatic/Aliphatic Oxidation (CYP450) Parent->Phase1_CYP Phase2_UGT Glucuronidation (UGT Enzymes) Parent->Phase2_UGT Met1 Benzoic Acid + 2-Aminobutyric Acid Phase1_Hydrolysis->Met1 Met2 Hydroxy-Metabolites (M+16) Phase1_CYP->Met2 Met3 Acyl Glucuronide Conjugate (M+176) Phase2_UGT->Met3

Figure 1: Predicted in vitro metabolic pathways of 2-benzamidobutanoic acid.

In Vitro Experimental Workflows

To empirically validate these predicted pathways, a robust in vitro system utilizing Human Liver Microsomes (HLMs) is required. The following protocol establishes a self-validating system for Met-ID, ensuring that observed metabolites are enzymatically generated rather than artifacts of chemical degradation.

Step-by-Step Methodology: HLM Stability and Met-ID Assay
  • Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Microsomal Incubation: In a 1.5 mL Eppendorf tube, combine the buffer, HLMs (final protein concentration: 1.0 mg/mL), and 2-benzamidobutanoic acid (final concentration: 10 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (Cofactor Addition): Initiate Phase I metabolism by adding NADPH (final concentration: 1 mM). To simultaneously assess Phase II glucuronidation, add UDP-glucuronic acid (UDPGA, 2 mM) and the pore-forming agent alamethicin (25 µg/mL) to allow UDPGA access to the luminal UGTs.

  • Incubation and Sampling: Incubate the mixture at 37°C in a shaking water bath. Withdraw 50 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or diclofenac). The organic solvent denatures the enzymes, halting the reaction immediately 4[4].

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Transfer the supernatant to LC vials. Analyze using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in both positive and negative electrospray ionization (ESI) modes to detect the parent compound and identify mass shifts corresponding to metabolites.

Workflow Step1 1. HLM Incubation (1 mg/mL protein, 37°C) Step2 2. Cofactor Addition (NADPH, UDPGA) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (15,000 x g, 10 min) Step3->Step4 Step5 5. LC-HRMS Analysis (Metabolite ID) Step4->Step5

Figure 2: Step-by-step in vitro HLM incubation and LC-HRMS workflow.

Quantitative Data & Kinetic Parameters

The following tables summarize the expected analytical profile of the parent compound and its generated metabolites, providing a reference framework for LC-HRMS data interpretation.

Table 1: Predicted In Vitro Metabolites of 2-Benzamidobutanoic Acid

MetaboliteBiotransformation PathwayEnzyme SystemMass Shift ( Δ Da)Predicted Formula
Parent N/AN/A0C11H13NO3
M1 Amide HydrolysisAmidases / EsterasesCleavageC7H6O2 (Benzoic Acid)
M2 Amide HydrolysisAmidases / EsterasesCleavageC4H9NO2 (2-Aminobutyric Acid)
M3 Aromatic HydroxylationCYP450 (e.g., 3A4)+15.9949C11H13NO4
M4 Aliphatic HydroxylationCYP450 (e.g., 2D6)+15.9949C11H13NO4
M5 Acyl GlucuronidationUGTs (e.g., 1A1, 2B7)+176.0321C17H21NO9

Table 2: Standardized HLM Incubation Parameters for Met-ID

ParameterSpecificationCausality / Rationale
HLM Concentration 1.0 mg/mLEnsures sufficient enzyme-to-substrate ratio without causing excessive non-specific protein binding.
Substrate Concentration 10 µMHigh enough for HRMS detection, low enough to avoid saturating CYP/UGT active sites (maintaining linear kinetics).
NADPH Concentration 1.0 mMEssential electron donor for CYP450 catalytic cycles.
UDPGA Concentration 2.0 mMEssential co-substrate for UGT-mediated glucuronidation.
Alamethicin 25 µg/mLForms pores in microsomal membranes, granting UDPGA access to internally localized UGT active sites.

Conclusion

The in vitro metabolic profiling of 2-benzamidobutanoic acid reveals a multifaceted clearance mechanism heavily reliant on amidase-driven hydrolysis, supplemented by CYP450 oxidation and UGT-mediated glucuronidation. By employing the rigorously structured HLM and LC-HRMS protocols outlined in this guide, researchers can accurately quantify its metabolic stability and identify transient intermediates. This understanding is paramount for mitigating toxicological risks when the compound is present as an active pharmaceutical ingredient impurity or as a leachable ligand in biomanufacturing processes.

References

  • Etiracetam, (R)
  • Source: google.
  • Source: acs.
  • (PDF) Correlations between metabolism and structural elements of the alicyclic fentanyl analogs...
  • (2S)-2-aminobutanedioic acid,(2S)

Sources

Exploratory

Structural and Physicochemical Properties of 2-Benzamidobutanoic Acid Enantiomers: A Comprehensive Technical Guide

Executive Summary The structural characterization and enantiomeric discrimination of chiral amino acid derivatives are foundational to modern drug development and asymmetric synthesis. 2-Benzamidobutanoic acid (also know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization and enantiomeric discrimination of chiral amino acid derivatives are foundational to modern drug development and asymmetric synthesis. 2-Benzamidobutanoic acid (also known as N-benzoyl-2-aminobutanoic acid or N-benzoyl- α -aminobutyric acid) serves as a critical chiral building block and intermediate. This whitepaper provides an in-depth analysis of its structural properties, supramolecular crystallography, and the thermodynamic principles governing its enantiomeric resolution. Designed for researchers and application scientists, this guide synthesizes theoretical structural chemistry with field-validated experimental protocols.

Stereochemical Architecture and Conformational Dynamics

2-Benzamidobutanoic acid features a single stereocenter at the α -carbon (C2), giving rise to two distinct enantiomers: the (2S)- and (2R)-forms[1]. The attachment of the bulky benzoyl group to the amino terminus fundamentally alters the molecule's conformational landscape compared to the unprotected amino acid.

Causality of Conformational Rigidity: The amide bond (N-C=O) possesses partial double-bond character due to resonance, restricting rotation and establishing a planar geometry. The steric bulk of the phenyl ring further limits the accessible dihedral angles ( ϕ and ψ ) around the α -carbon. This conformational locking is highly advantageous in chiral recognition; a rigid molecule presents a more defined spatial arrangement to chiral resolving agents or chiral stationary phases, significantly enhancing the ΔΔG (difference in free energy) between transient diastereomeric complexes during separation.

Supramolecular Assembly: Crystallographic Packing

In the solid state, the structural properties of 2-benzamidobutanoic acid are dominated by highly directional intermolecular hydrogen bonding. The molecule acts as both a hydrogen-bond donor and acceptor, leading to predictable and robust supramolecular motifs[2].

  • The R22​(8) Motif: The carboxylic acid groups of two adjacent molecules typically dimerize through strong O-H···O=C hydrogen bonds, forming a cyclic 8-membered ring. This is a thermodynamically favored state that minimizes the free energy of the crystal lattice.

  • The C(4) Chain Motif: The amide N-H acts as a donor to the amide C=O of a neighboring molecule, propagating a 1D polymeric chain along the crystallographic axis.

In enantiopure crystals (e.g., 100% S-enantiomer), the lattice must adopt a non-centrosymmetric space group (commonly P21​ or P21​21​21​ ). Conversely, the racemic mixture (50% R / 50% S) typically crystallizes as a racemic compound in a centrosymmetric space group (e.g., P21​/c ), where enantiomers pair up via an inversion center[3].

Supramolecular_Assembly A Amide N-H (H-Bond Donor) B Amide C=O (H-Bond Acceptor) A->B Intermolecular Interaction E C(4) Chain Motif (1D Polymeric Network) A->E Drives B->E Drives C Carboxylic O-H (H-Bond Donor) D Carboxylic C=O (H-Bond Acceptor) C->D Intermolecular Interaction F R2,2(8) Dimer Motif (Cyclic Dimerization) C->F Drives D->F Drives

Supramolecular H-bonding networks in 2-benzamidobutanoic acid crystals.

Quantitative Data: Spectroscopic and Thermal Properties

The physical properties of the enantiopure vs. racemic forms differ due to their distinct crystal lattice energies. The table below summarizes the key quantitative parameters utilized for structural verification[4][5].

Property(2S)-2-Benzamidobutanoic AcidRacemic (±)-2-Benzamidobutanoic AcidAnalytical Methodology
Stereocenter (S) configuration at C21:1 mixture of (R) and (S)Circular Dichroism (CD) / XRD
Space Group Non-centrosymmetric ( P21​ )Centrosymmetric ( P21​/c )Single Crystal X-Ray Diffraction
Melting Point ~150–154 °C~162–165 °CDifferential Scanning Calorimetry
UV Absorbance λmax​ ~ 215 nm, 254 nm λmax​ ~ 215 nm, 254 nmUV-Vis Spectroscopy
Specific Rotation [α]D25​ > 0 or < 0 (Solvent dep.)0° (Optically inactive)Polarimetry
Hazard Profile Skin/Eye Irritant (Cat 2)Skin/Eye Irritant (Cat 2)GHS Safety Data[5]

Thermodynamic Phase Behavior & Enantiomeric Resolution

To isolate the (2S)- or (2R)-enantiomer from the racemate, a thermodynamic resolution via diastereomeric salt formation is the most scalable approach. By reacting the racemic acid with an enantiopure amine (e.g., (R)- α -methylbenzylamine or brucine), two diastereomeric salts are formed: (R,R) and (S,R)[2].

Because diastereomers have different physical properties—specifically different lattice energies and solubilities—they can be separated via fractional crystallization.

Resolution_Workflow S1 Racemic Mixture (R/S)-2-Benzamidobutanoic Acid S3 Diastereomeric Salt Formation (R,R) + (S,R) Salts S1->S3 S2 Chiral Resolving Agent e.g., (R)-a-Methylbenzylamine S2->S3 Equimolar Addition S4 Thermodynamic Crystallization (EtOH/H2O Solvent System) S3->S4 Heating & Slow Cooling S5 Precipitate Less Soluble Salt S4->S5 Solid Phase S6 Mother Liquor More Soluble Salt S4->S6 Liquid Phase S7 Acidic Cleavage (HCl) & Organic Extraction S5->S7 Resuspension S8 Enantiopure Acid (Target Enantiomer) S7->S8 Phase Separation

Thermodynamic resolution workflow for 2-benzamidobutanoic acid enantiomers.

Validated Experimental Workflows

As a self-validating system, the protocols below incorporate internal checks to ensure scientific integrity and reproducibility.

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

This method quantifies the optical purity of the resolved 2-benzamidobutanoic acid[4].

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Step 2: Column Selection. Equip the HPLC with a polysaccharide-based chiral stationary phase (e.g., Chiralcel IC, 250 x 4.6 mm, 5 µm).

  • Step 3: Mobile Phase Configuration. Prepare an isocratic mixture of Hexanes / Isopropanol (75:25 v/v) containing 0.5% Trifluoroacetic Acid (TFA).

    • Causality Check: The addition of 0.5% TFA is strictly required. It suppresses the ionization of the carboxylic acid moiety. Without TFA, the carboxylate anion interacts non-specifically with the column matrix, causing severe peak tailing and destroying the transient chiral recognition necessary for baseline resolution.

  • Step 4: Chromatographic Run. Set the flow rate to 0.5 mL/min. Monitor UV absorbance at 215 nm and 254 nm.

  • Step 5: System Validation. Self-Validation Step: Inject a known racemic standard of 2-benzamidobutanoic acid prior to the sample. Ensure the resolution factor ( Rs​ ) between the two enantiomeric peaks is ≥1.5 . Calculate ee using the area under the curve (AUC): ee(%)=[(AUCmajor​−AUCminor​)/(AUCmajor​+AUCminor​)]×100 .

Protocol B: Diastereomeric Salt Fractional Crystallization

This protocol isolates the enantiopure acid from the racemate[2].

  • Step 1: Salt Formation. Suspend 10.0 g of racemic 2-benzamidobutanoic acid in 100 mL of an Ethanol/Water (80:20 v/v) mixture. Heat to 70 °C until dissolved. Add 1.0 equivalent of (R)- α -methylbenzylamine dropwise.

  • Step 2: Thermodynamic Cooling. Allow the solution to cool to room temperature at a strictly controlled rate of 0.1 °C/min.

    • Causality Check: Rapid cooling (crashing out) leads to kinetic trapping, where the more soluble diastereomer co-precipitates with the less soluble one, ruining the optical purity. Slow cooling ensures the system remains under thermodynamic control, allowing only the lattice with the lowest free energy to propagate.

  • Step 3: Isolation. Filter the resulting crystals (the less soluble diastereomeric salt) and wash with 10 mL of ice-cold Ethanol.

  • Step 4: Acidic Cleavage. Suspend the crystals in 50 mL of Ethyl Acetate. Add 1M HCl dropwise until the aqueous layer reaches pH 2.

    • Causality Check: The strong acid protonates the carboxylate, breaking the ionic salt bridge. The neutral 2-benzamidobutanoic acid partitions into the organic (Ethyl Acetate) layer, while the protonated chiral amine remains in the aqueous layer.

  • Step 5: Recovery. Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield the enantiopure acid.

References

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Ortho-Alkoxylation of N-Benzoyl α -Amino Acid Derivatives at Room Temperature." ACS Publications. Available at: [Link]

  • Acta Crystallographica. "Racemic resolution of N-protected dl-amino acids by crystallization of brucinium and strychninium diastereomeric salts." IUCr Journals. Available at: [Link]

Sources

Foundational

role of 2-benzamidobutanoic acid in peptidomimetic design

An In-depth Technical Guide: The Role of 2-Benzamidobutanoic Acid in Peptidomimetic Design Part 1: The Strategic Imperative for Peptidomimetics Peptides represent a vast and promising class of therapeutic agents, capable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: The Role of 2-Benzamidobutanoic Acid in Peptidomimetic Design

Part 1: The Strategic Imperative for Peptidomimetics

Peptides represent a vast and promising class of therapeutic agents, capable of modulating biological processes with high specificity and potency.[1][2] However, their translation from laboratory curiosities to clinical staples is often hampered by inherent pharmacological weaknesses. Natural peptides typically suffer from rapid proteolytic degradation by peptidases, poor oral bioavailability, and a high degree of conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[1][3][4]

To overcome these hurdles, the field of medicinal chemistry has developed the concept of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced drug-like properties.[2][4][5][6] A cornerstone strategy in this endeavor is the incorporation of non-natural amino acids (ncAAs).[3][7][8][9] These custom-designed building blocks can introduce novel side chains, alter the peptide backbone, and, most critically, impose conformational constraints to lock the molecule into its bioactive shape.[9][10][11] This guide focuses on a particularly effective agent in this class: 2-benzamidobutanoic acid.

Part 2: 2-Benzamidobutanoic Acid: A Tool for Conformational Control and Proteolytic Shielding

2-Benzamidobutanoic acid, also known as N-benzoyl-α-aminobutyric acid, is an achiral ncAA derivative whose utility in peptidomimetic design stems from a single, powerful structural modification: the replacement of an N-terminal amine proton with a bulky benzoyl group.

Caption: Chemical Structure of 2-Benzamidobutanoic Acid.

This N-acylation serves two primary purposes:

  • Proteolytic Shielding: The benzoyl group acts as a robust cap on the N-terminus of a peptide. This modification renders the terminal peptide bond resistant to cleavage by exopeptidases, which are a primary mechanism of degradation for natural peptides in biological systems. This significantly enhances the molecule's circulatory half-life.

  • Conformational Constraint: The steric bulk of the aromatic benzoyl group severely restricts the rotational freedom around the N-Cα (phi, φ) bond of the first amino acid residue. This is a powerful design element, as it reduces the entropic penalty of folding and can pre-organize the peptide into a desired secondary structure, such as a β-turn or the initial turn of an α-helix.[12][13] Such structures are frequently the key recognition motifs in protein-protein interactions.[6][14]

Part 3: Synthesis of 2-Benzamidobutanoic Acid

The foundational building block must first be synthesized. The protocol described here is a robust and scalable method based on the Schotten-Baumann reaction, a reliable method for acylating amines.[15]

Experimental Protocol 1: Synthesis of 2-Benzamidobutanoic Acid

Rationale: This procedure utilizes the nucleophilic attack of the amino group of 2-aminobutanoic acid on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is performed under basic conditions (pH > 8.5) to ensure the amino group remains deprotonated and thus maximally nucleophilic. Sodium hydroxide is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 2-Aminobutanoic acid

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 46-48%)

  • Hydrochloric acid (HCl) for acidification

  • Water (deionized)

  • Reaction vessel with overhead stirrer and cooling bath

  • pH meter

Step-by-Step Methodology:

  • Dissolution: In the reaction vessel, dissolve 2-aminobutanoic acid (e.g., 200 g) in water (e.g., 1 L) with stirring.[16]

  • Cooling and pH Adjustment: Cool the mixture to below 10°C using an ice bath. Carefully adjust the pH to approximately 9 by the dropwise addition of the NaOH solution.[16]

  • Acylation: While maintaining the temperature below 10°C and the pH above 8.5, add benzoyl chloride (e.g., 270.5 mL) dropwise to the stirred mixture. Continuously add NaOH solution as needed to maintain the basic pH.[16]

  • Reaction Completion: After the addition of benzoyl chloride is complete, allow the mixture to warm to room temperature (22-25°C) and continue stirring for at least 20 hours to ensure the reaction goes to completion.[16]

  • Work-up and Isolation:

    • Cool the reaction mixture again.

    • Acidify the mixture to a pH of ~2 by adding concentrated HCl. This protonates the carboxylate, causing the N-benzoyl-2-aminobutanoic acid to precipitate out of the aqueous solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield 2-benzamidobutanoic acid.

Self-Validation: The success of the synthesis should be confirmed through standard analytical techniques.

Analytical Technique Expected Result for 2-Benzamidobutanoic Acid
¹H NMR Signals corresponding to the ethyl side chain (triplet and quartet), a multiplet for the α-proton, and aromatic protons from the benzoyl group. The NH proton will appear as a doublet.[17]
¹³C NMR Resonances for the aliphatic carbons, the α-carbon, the two carbonyl carbons (amide and carboxylic acid), and the aromatic carbons.[17]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C11H13NO3 (207.23 g/mol ), e.g., m/z = 208.1 for [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.[15]

Part 4: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

2-Benzamidobutanoic acid is most effectively utilized as an N-terminal capping agent during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The overall workflow is logical and integrates seamlessly into established automated or manual synthesis platforms.

Caption: Workflow for SPPS incorporation of 2-Benzamidobutanoic Acid.

Experimental Protocol 2: N-Terminal Capping on Solid Support

Rationale: This protocol assumes a peptide has already been assembled on a solid support using standard Fmoc chemistry. The final step involves removing the terminal Fmoc protecting group to expose a free amine, which then serves as the nucleophile for coupling with the pre-synthesized 2-benzamidobutanoic acid. A coupling agent like HBTU is used to activate the carboxylic acid of the capping agent, facilitating efficient amide bond formation.

Materials:

  • Peptide-bound resin (post-synthesis, with N-terminal Fmoc group intact)

  • 20% piperidine in DMF (N,N-dimethylformamide)

  • DMF, DCM (Dichloromethane)

  • 2-Benzamidobutanoic acid

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

Step-by-Step Methodology:

  • Resin Preparation: Place the peptide-bound resin in the SPPS reaction vessel. Wash thoroughly with DMF to remove residual reagents from the previous cycle.[18]

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.[19]

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[18][19]

    • Wash the resin extensively with DMF (5-6 times) followed by DCM (2-3 times) to remove all traces of piperidine. The presence of a free primary amine can be confirmed with a qualitative test (e.g., Kaiser test).

  • Activation and Coupling of Capping Agent:

    • In a separate vial, dissolve 2-benzamidobutanoic acid (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.[18]

    • Immediately add the activated solution to the resin in the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling. The reaction can be monitored by taking a small sample of resin beads and performing a Kaiser test (a negative result indicates completion).

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents. Air dry the resin.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dry, capped peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[19] This step simultaneously cleaves the peptide from the solid support and removes side-chain protecting groups.

    • Filter to separate the resin beads and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 5: Structural Consequences and Design Principles

The true power of 2-benzamidobutanoic acid lies in its ability to enforce a specific local geometry, which can propagate through the rest of the peptide sequence.

cluster_Peptide Peptide Backbone cluster_Constraint Steric Hindrance cluster_Result Structural Outcome N_term N-terminus C_alpha1 Cα(i) N_term->C_alpha1 φ (phi) Turn β-Turn Induction C_prime1 C'(i) C_alpha1->C_prime1 ψ (psi) N2 N(i+1) C_prime1->N2 peptide bond C_alpha2 Cα(i+1) N2->C_alpha2 Benzoyl Bulky Benzoyl Group Benzoyl->N_term Restricts φ rotation

Caption: The N-benzoyl group restricts φ rotation, inducing a turn.

By severely limiting the allowed values of the φ dihedral angle of the first residue, the benzoyl group forces the peptide backbone to adopt a folded conformation. This is a classic strategy for nucleating a β-turn, a common secondary structure motif where the peptide chain reverses its direction.[6][13] Inducing such a turn is a critical step in mimicking the binding epitopes of many natural proteins, potentially leading to peptidomimetics with high affinity and selectivity for their targets.[1][6] This pre-organization minimizes the entropic cost of binding, a key factor in achieving potent biological activity.

References

  • A peptidomimetic is a small protein-like chain designed to mimic a peptide. They typically arise either from modification of an existing peptide, or by designing similar systems that mimic peptides, such as peptoids and β-peptides. Wikipedia. [Link]

  • G. P. Z. de la Torre, F. Albericio. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • M. Amblard, J. A. Fehrentz, J. Martinez, G. Subra. Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • A. A. Al-Haque, et al. PepINVENT: generative peptide design beyond natural amino acids. PMC. [Link]

  • A. Singh, S. B. Singh, A. K. Singh. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]

  • I. Coin, M. Beyermann, M. Bienert. Peptide Synthesis. Bio-protocol. [Link]

  • R. Gadikota, et al. Preparation of (s)-2-aminobutyric acid.
  • I. Coin, M. Beyermann, M. Bienert. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • F. Albericio, et al. Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Ö. Yılmaz, et al. Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkivoc. [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • G. A. Garcia-Lopez, et al. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

  • V. J. Hruby. Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • M. H. Lee, et al. Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma. PMC. [Link]

  • Role of peptidomimetics for new drug discovery. ResearchGate. [Link]

  • E. Benedetti, et al. Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with a. ResearchGate. [Link]

  • G. P. Z. de la Torre, F. Albericio. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. [Link]

  • J. Li, et al. Design and Synthesis of Novel Helix Mimetics Based on the Covalent H-Bond Replacement and Amide Surrogate. MDPI. [Link]

  • V. F. Bystrov, et al. Conformational studies of peptide systems. Scilit. [Link]

  • T. Yajima, et al. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

  • H. S. Gellerman, et al. γ-AApeptides as a new class of peptidomimetics. PMC. [Link]

  • M. Liu, G. Chiosis, P. Ginot. Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

  • M. Greenwood. Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • A. J. Wilson, et al. 2-O-alkylated para-benzamide α-helix mimetics: the role of scaffold curvature. PubMed. [Link]

  • M. A. G. de la Torre, et al. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A. M. El-Saghier, N. A. A. El-Rashedy, A. A. M. Abdel-Megied. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]

  • P. G. Jambrina, et al. Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. PMC. [Link]

  • M. N. El-Haddadi, et al. Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. IntechOpen. [Link]

  • Chemical Properties and Synthesis of 2-Benzylpropionic Acid for R&D. Acme Organics. [Link]

  • S. D. Bryant, et al. Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues. PubMed. [Link]

  • Peptide bond formation involving side chains of charged amino acids. StackExchange. [Link]

  • Towards more drug-like proteomimetics: two-faced, synthetic α-helix mimetics based on a purine scaffold. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • From Functional Fatty Acids to Potent and Selective Natural-Product-Inspired Mimetics via Conformational Profiling. PMC. [Link]

  • An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC. [Link]

  • Peptide Modifications. GenScript. [Link]

  • Synthesis of Benzamide. YouTube. [Link]

  • 393 BCH3023 Formation of Peptides from Amino Acids. YouTube. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Benzamidobutanoic Acid: A Comprehensive Technical Guide

Executive Summary As the pharmaceutical industry continues to explore non-standard amino acid derivatives for novel therapeutic applications and peptidomimetic drug design, the pharmacokinetic (PK) and ADME (Absorption,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry continues to explore non-standard amino acid derivatives for novel therapeutic applications and peptidomimetic drug design, the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of these building blocks becomes critical. 2-Benzamidobutanoic acid, an N -benzoyl derivative of α -aminobutyric acid, serves as a highly relevant model compound. This whitepaper provides an authoritative, self-validating methodological framework for the in vitro and in vivo pharmacokinetic profiling of 2-benzamidobutanoic acid, bridging the gap between physicochemical properties and bioanalytical execution.

Physicochemical Context & Experimental Causality

Before initiating empirical studies, a Senior Application Scientist must evaluate the molecule's physicochemical properties to design a logical, self-validating protocol.

  • Molecular Weight: 207.23 g/mol .

  • Structural Features: Contains a terminal carboxylic acid and a lipophilic benzamide moiety[1].

  • Causality in Design: The carboxylic acid group (expected pKa ~3.5) renders the molecule predominantly ionized at physiological pH. This necessitates the use of negative-ion electrospray ionization (ESI-) for mass spectrometry[2]. Furthermore, the amphiphilic nature—balancing the polar carboxylate with the non-polar benzoyl group—dictates that protein precipitation (PPT) is superior to liquid-liquid extraction (LLE) for sample clean-up, as LLE may result in poor recovery of the ionized species.

PK_Workflow A In Vitro ADME (Microsomes, Caco-2) B Bioanalytical Method (LC-MS/MS Validation) A->B C In Vivo PK (Rat IV/PO Dosing) B->C D Data Analysis (NCA & Modeling) C->D

Fig 1. End-to-end pharmacokinetic profiling workflow for small molecules.

In Vitro ADME Profiling Protocols

To predict in vivo clearance and absorption, in vitro assays must be conducted under strict kinetic conditions[3].

Metabolic Stability (Liver Microsomes)
  • Rationale: The benzoyl group is susceptible to hepatic oxidation, while the amide bond may undergo hydrolysis. Determining intrinsic clearance ( CLint​ ) here predicts in vivo hepatic clearance.

  • Step-by-Step Protocol:

    • Pre-incubate 2-benzamidobutanoic acid (1 µM) with pooled Sprague-Dawley rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., N -benzoyl-d5-glycine).

    • Centrifuge at 14,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation: Include testosterone (high clearance) and warfarin (low clearance) as concurrent positive and negative controls to validate microsomal enzyme activity.

Caco-2 Permeability Assay
  • Rationale: Evaluates intestinal absorption potential. The ionized nature of the compound at pH 7.4 may limit passive transcellular diffusion, making this assay critical for predicting oral bioavailability[3].

  • Step-by-Step Protocol:

    • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

    • Add 2-benzamidobutanoic acid (10 µM) to the apical (A) chamber (pH 6.5 to mimic the intestinal lumen) and measure transport to the basolateral (B) chamber (pH 7.4) over 2 hours.

    • Calculate the apparent permeability coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) .

Bioanalytical Method Development (LC-MS/MS)

A robust, validated bioanalytical method is the cornerstone of PK profiling. The method must comply with the 2018 FDA Bioanalytical Method Validation Guidance for Industry, ensuring accuracy, precision, and reproducibility[4].

Sample Preparation Workflow

LCMS_Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer (100 µL to Vial) C->D E Dilution (100 µL Water) D->E F LC-MS/MS Analysis (ESI-, MRM Mode) E->F

Fig 2. Step-by-step bioanalytical sample preparation and LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • Column: Reversed-phase C18 (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Maintains the carboxylic acid in a protonated, less polar state to ensure adequate retention on the C18 stationary phase).

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS/MS Parameters:

    • Ionization: Negative Electrospray Ionization (ESI-).

    • Precursor Ion: [M-H]⁻ m/z 206.1[1].

    • Product Ion: m/z 121.0 (corresponding to the benzoate fragment).

    • Multiple Reaction Monitoring (MRM) ensures high selectivity against endogenous amino acid interference[5].

In Vivo Pharmacokinetic Study Design

To establish the absolute bioavailability and systemic clearance, a two-arm crossover or parallel study in rodents is required[6].

Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight to eliminate food-effect variables.

  • Intravenous (IV) Arm: Administer 2 mg/kg 2-benzamidobutanoic acid via tail vein injection (Formulation: 5% DMSO / 95% Saline).

  • Oral (PO) Arm: Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water to maintain suspension stability).

  • Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood to K2EDTA tubes, centrifuge immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma, and store at -80°C until LC-MS/MS analysis.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed. The table below summarizes the expected quantitative PK parameters for a compound with the physicochemical profile of 2-benzamidobutanoic acid.

Table 1: Expected Pharmacokinetic Parameters of 2-Benzamidobutanoic Acid in SD Rats

ParameterDefinitionIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ Maximum plasma concentration4,500 ng/mL2,100 ng/mL
Tmax​ Time to maximum concentration0.083 h1.5 h
AUC0−∞​ Area under the curve6,200 h·ng/mL18,600 h·ng/mL
CL Systemic clearance5.3 mL/min/kgN/A
Vdss​ Volume of distribution at steady state0.45 L/kgN/A
t1/2​ Terminal half-life1.2 h1.4 h
F (%) Absolute oral bioavailabilityN/A~60%

Note: The moderate volume of distribution ( Vdss​ ) reflects the compound's restriction to extracellular fluid due to its acidic nature, while the 60% bioavailability indicates adequate, though not complete, intestinal absorption.

References

  • BLD Pharm. "4385-97-1 | 2-Benzamidobutanoic acid". bldpharm.com. 1

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). mesalabs.com. 4

  • Krüger A., et al. "ADME Profiling in Drug Discovery and a New Path Paved on Silica". IntechOpen (2019). 3

  • WuXi AppTec. "Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples" (2025). wuxiapptec.com. 5

  • Pharmacores. "Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery" (2025). pharmacores.com. 6

  • Shimbo K., et al. "Multifunctional and Highly Sensitive Precolumn Reagents for Amino Acids in Liquid Chromatography/Tandem Mass Spectrometry". Analytical Chemistry - ACS Publications (2009). 2

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-benzamidobutanoic acid

Application Note & Protocol A Detailed Protocol for the Synthesis of 2-Benzamidobutanoic Acid via Schotten-Baumann Reaction Senior Application Scientist: Dr. Evelyn Reed Introduction and Significance 2-Benzamidobutanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Detailed Protocol for the Synthesis of 2-Benzamidobutanoic Acid via Schotten-Baumann Reaction

Senior Application Scientist: Dr. Evelyn Reed

Introduction and Significance

2-Benzamidobutanoic acid, an N-acyl derivative of 2-aminobutanoic acid, is a valuable compound in organic and medicinal chemistry. The benzoyl group serves as a crucial protecting group for the amine functionality, preventing its participation in undesired side reactions during multi-step synthetic processes.[1][2] This protection is fundamental in peptide synthesis and in the construction of more complex molecular architectures.[2] Furthermore, N-benzoyl derivatives of amino acids are often used as precursors for synthesizing potentially bioactive heterocyclic compounds.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of 2-benzamidobutanoic acid from 2-aminobutanoic acid and benzoyl chloride. The methodology is based on the robust and widely-used Schotten-Baumann reaction, which facilitates the acylation of amines in a biphasic, aqueous-organic system under basic conditions.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Reaction Principle: The Schotten-Baumann Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism known as the Schotten-Baumann reaction.[2] The key features of this base-catalyzed reaction are:

  • Activation of the Nucleophile: The reaction is performed under basic conditions (typically with sodium hydroxide), which deprotonates the ammonium group of the zwitterionic amino acid, increasing the nucleophilicity of the free amine.

  • Nucleophilic Attack: The lone pair of the nitrogen atom on 2-aminobutanoic acid attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[2]

  • Elimination and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Acid Neutralization: The base (sodium hydroxide) plays a critical second role by neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the amine starting material or the amide product, which would otherwise render them unreactive and halt the reaction.[3][4]

This method is highly effective because the reaction between the amine and the acyl chloride is significantly faster than the competing hydrolysis of the benzoyl chloride by the aqueous base.[5]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )Grade
2-Aminobutanoic AcidC₄H₉NO₂103.12≥98%
Benzoyl ChlorideC₇H₅ClO140.57≥99%
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥97%
Hydrochloric Acid (HCl)HCl36.46Concentrated (~37%)
Deionized WaterH₂O18.02N/A
Ethyl AcetateC₄H₈O₂88.11ACS Grade
EthanolC₂H₅OH46.0795% or Absolute
Equipment
  • 250 mL three-neck round-bottom flask

  • Overhead mechanical stirrer or magnetic stirrer with a stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • pH meter or pH indicator strips

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization apparatus

  • Fume hood

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established Schotten-Baumann procedures for N-acylation of amino acids.[5][6]

Reaction Setup
  • Dissolution of Amino Acid: In a 250 mL three-neck round-bottom flask, combine 2-aminobutanoic acid (10.31 g, 100 mmol) with deionized water (50 mL). Stir the mixture to create a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to below 10°C with continuous stirring. This is crucial to control the exothermic nature of the subsequent neutralization and acylation steps.[6]

Benzoylation Reaction
  • Basification: Prepare a 10% (w/v) sodium hydroxide solution. While monitoring with a pH meter, slowly add the NaOH solution dropwise to the cooled amino acid suspension until the pH is adjusted to and maintained at approximately 9-10. This deprotonates the amino acid, making it a more potent nucleophile.

  • Addition of Benzoyl Chloride: Transfer benzoyl chloride (14.06 g, 11.7 mL, 100 mmol) to a dropping funnel. Add the benzoyl chloride dropwise to the vigorously stirred reaction mixture over 30-45 minutes.

  • pH Maintenance: During the addition of benzoyl chloride, the pH of the mixture will decrease due to the formation of HCl. Simultaneously and carefully add the 10% NaOH solution dropwise to maintain the pH between 9 and 10.[6] The presence of a base is essential to neutralize the liberated HCl.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours to ensure the reaction goes to completion.

Work-up and Product Isolation
  • Removal of Unreacted Benzoyl Chloride: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 30 mL) to remove any unreacted benzoyl chloride and other non-polar impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous phase in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. This protonates the carboxylate group, causing the water-insoluble 2-benzamidobutanoic acid to precipitate out as a white solid.[7]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with a small amount of cold deionized water (2 x 20 mL) to remove any inorganic salts (e.g., NaCl).

Purification
  • Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of a hot water/ethanol mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. This process is a standard method for purifying solid carboxylic acids.[8]

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high, often in the range of 85-95%.

Data Presentation: Reagents and Expected Outcome

ParameterValueMolar Eq.Notes
2-Aminobutanoic Acid10.31 g1.0Limiting Reagent
Benzoyl Chloride14.06 g (11.7 mL)1.0A slight excess (1.05-1.1 eq.) can be used.
Sodium Hydroxide~2.2 eq.2.2Used for initial pH adjustment and HCl neutralization.
Reaction Temperature0-10°C initially, then RTN/AInitial cooling is critical for control.
Reaction Time3-4 hoursN/AMonitored by TLC if desired.
Expected Yield 17.6 - 19.7 g (85-95%)N/ABased on typical Schotten-Baumann reactions.
Expected Appearance White crystalline solidN/A
Molecular Formula C₁₁H₁₃NO₃N/A
Molecular Weight 207.23 g/mol N/A

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting materials to the purified final product.

Synthesis_Workflow A 1. Reactant Preparation - Dissolve 2-aminobutanoic acid in H₂O - Cool mixture to <10°C B 2. Basification - Adjust pH to 9-10 with 10% NaOH A->B Adjust pH C 3. Benzoylation - Add Benzoyl Chloride dropwise - Maintain pH 9-10 with NaOH B->C Start Acylation D 4. Reaction Completion - Stir at Room Temperature for 2-3h C->D Complete Reaction E 5. Work-up - Extract with Ethyl Acetate to remove impurities D->E Begin Purification F 6. Isolation - Acidify aqueous layer to pH 2-3 with HCl - Precipitate product E->F Isolate Product G 7. Filtration & Washing - Collect solid via vacuum filtration - Wash with cold H₂O F->G Collect Crude Product H 8. Purification - Recrystallize from Water/Ethanol G->H Purify I 9. Final Product - Filter and dry purified crystals - 2-Benzamidobutanoic Acid H->I Final Isolation

Caption: Synthesis workflow for 2-benzamidobutanoic acid.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Benzoyl Chloride: Corrosive, a lachrymator, and combustible. Causes severe skin burns and eye damage. Reacts violently with water and alcohols. Handle with caution.[9]

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[10]

  • General Handling: The reaction is exothermic, especially during neutralization and benzoylation steps. Proper cooling and slow, controlled addition of reagents are essential to prevent overheating.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?. [Link]

  • Jursic, B. S., & Neumann, D. M. (2001). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(4), 555-564.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2020, April 15). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. [Link]

  • Google Patents. (2010).
  • PubChem. 2-Benzylbutanoic acid. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

Application

Application Note: Chiral Resolution Strategies for 2-Benzamidobutanoic Acid Enantiomers

Executive Summary & Scope 2-Benzamidobutanoic acid (also known as N-benzoyl-2-aminobutyric acid) is a critical chiral intermediate in the pharmaceutical industry. Its (S)-enantiomer, (S)-2-aminobutyric acid, serves as th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

2-Benzamidobutanoic acid (also known as N-benzoyl-2-aminobutyric acid) is a critical chiral intermediate in the pharmaceutical industry. Its (S)-enantiomer, (S)-2-aminobutyric acid, serves as the primary chiral building block for blockbuster anticonvulsant APIs such as Levetiracetam and Brivaracetam[1],[2]. Because the stereocenter directly dictates the pharmacological efficacy of the final drug product, achieving >99% enantiomeric excess (ee) during resolution is paramount.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. This application note details the causality, mechanistic principles, and self-validating workflows required to successfully resolve racemic 2-benzamidobutanoic acid using highly scalable chemoenzymatic techniques, contrasted with classical diastereomeric salt formation.

Mechanistic Principles of Resolution

The Chemoenzymatic Advantage (L-Acylase)

While classical resolution relies on the stoichiometric formation of diastereomeric salts using chiral amines (e.g., (S)-1-phenylethylamine)[3], the industrial standard for 2-benzamidobutanoic acid is a chemoenzymatic bio-resolution utilizing L-acylase (typically sourced from Aspergillus melleus or Thermococcus litoralis)[1],[4].

The Causality of the Enzyme Mechanism: L-acylase is a zinc-dependent metalloenzyme that exhibits profound stereospecificity. It recognizes the spatial arrangement of the (S)-enantiomer's alpha-carbon and selectively hydrolyzes the N-benzoyl amide bond. This cleavage yields free (S)-2-aminobutyric acid and benzoic acid, while the (R)-2-benzamidobutanoic acid remains completely unreacted[4]. By exploiting the drastic difference in pKa and solubility between the resulting free amino acid and the unreacted N-benzoyl derivative, researchers can achieve near-perfect separation via simple pH-swing liquid-liquid extraction[1].

Process Visualization

The following workflow illustrates the closed-loop chemoenzymatic resolution process, highlighting the critical recycling step that elevates the theoretical yield from 50% to near 100%.

Workflow Racemate Racemic 2-Benzamidobutanoic Acid (N-benzoyl-2-aminobutyric acid) Enzyme L-Acylase (A. melleus) Optimal: pH 8.0, 65°C Racemate->Enzyme Hydrolysis Stereoselective Amide Hydrolysis (Cleaves (S)-enantiomer only) Enzyme->Hydrolysis Products Reaction Mixture: (S)-2-Aminobutyric Acid + Benzoic Acid + Unreacted (R)-2-Benzamidobutanoic Acid Hydrolysis->Products Separation Acidification (pH 2.5 - 3.0) & Ethyl Acetate Extraction Products->Separation S_Isomer Aqueous Phase: (S)-2-Aminobutyric Acid (Target Precursor) Separation->S_Isomer Water Soluble R_Isomer Organic Phase: (R)-2-Benzamidobutanoic Acid + Benzoic Acid Separation->R_Isomer Org. Soluble Racemization Base-Catalyzed Racemization (NaOH, Reflux, 12h) R_Isomer->Racemization Isolate & Recycle Racemization->Racemate Yield Maximization

Figure 1: Chemoenzymatic resolution workflow for 2-benzamidobutanoic acid using L-acylase.

Quantitative Method Comparison

To guide experimental design, Table 1 summarizes the operational parameters and quantitative outcomes of the two primary resolution strategies.

Table 1: Comparison of Resolution Techniques for 2-Benzamidobutanoic Acid

ParameterChemoenzymatic Bio-Resolution[1],[4]Classical Diastereomeric Salt Resolution[5],[3]
Resolving Agent L-Acylase (Aspergillus melleus)Chiral Amine (e.g., (S)-1-Phenylethylamine)
Optimal Temperature 65°C (Reaction) / 25°C (Extraction)78°C (Dissolution) / 4°C (Crystallization)
Operating pH 8.0 (Reaction) / 2.5 (Separation)Neutral (Salt Formation)
Yield per Cycle 46 - 49% (Max theoretical 50%)30 - 35% (Max theoretical 50%)
Enantiomeric Excess (ee) > 99% (Highly stereospecific)90 - 95% (Requires multiple recrystallizations)
Recycling Efficiency Near 100% via base-catalyzed racemizationModerate (Amine recovery required)
Environmental Impact Low (Aqueous system, catalytic)High (Organic solvents, stoichiometric reagents)

Experimental Protocols

Protocol A: High-Yield Chemoenzymatic Resolution (Industrial Standard)

This protocol utilizes a pH-swing methodology to drive both the enzymatic reaction and the subsequent phase separation[1].

Step 1: Substrate Solubilization & pH Optimization

  • Suspend 50.0 g of racemic 2-benzamidobutanoic acid in 260 mL of deionized water within a jacketed reactor.

  • Heat the suspension to 65°C .

  • Causality Check: Adjust the pH to 8.0 via dropwise addition of 5M NaOH (approx. 48 mL).

    • Why pH 8.0 and 65°C? The carboxylic acid (pKa ~3.8) must be fully deprotonated to form a water-soluble sodium salt, overcoming the molecule's inherent hydrophobicity. Furthermore, 65°C and pH 8.0 represent the optimal thermodynamic window for A. melleus L-acylase, maximizing reaction kinetics without inducing thermal denaturation[4].

Step 2: Stereoselective Hydrolysis

  • Add 1.9 mL of L-acylase enzyme solution to the clear mixture.

  • Stir continuously at 65°C for 19 hours.

Step 3: Phase Separation via Acidification

  • Cool the reaction mixture to 20–25°C.

  • Causality Check: Acidify the mixture to pH 2.5 using concentrated HCl (approx. 60 mL).

    • Why pH 2.5? At this pH, the cleaved benzoic acid (pKa 4.2) and the unreacted (R)-2-benzamidobutanoic acid are fully protonated and neutral, rendering them insoluble in water. Conversely, the target (S)-2-aminobutyric acid (pKa1 2.29, pKa2 9.83) becomes zwitterionic/cationic and remains highly soluble in the aqueous phase[1].

  • Extract the mixture with Ethyl Acetate (2 × 250 mL).

  • Isolation: The organic phase retains the (R)-enantiomer and benzoic acid. Concentrate the aqueous phase under reduced pressure to yield (S)-2-aminobutyric acid hydrochloride as a pure white solid.

Protocol B: Closed-Loop Racemization of the (R)-Enantiomer

To prevent a 50% material loss, the unreacted (R)-enantiomer must be racemized and fed back into Protocol A[1],[4].

  • Isolate the (R)-2-benzamidobutanoic acid from the organic phase of Protocol A (Step 3) by solvent evaporation.

  • In a round-bottom flask, dissolve 97 g of NaOH in 125 mL of water (highly concentrated, ~19M).

  • Add 25 g of the isolated (R)-enantiomer to the basic solution.

  • Causality Check: Heat the mixture to reflux for 12 hours .

    • Why harsh basic reflux? The extreme hydroxide concentration abstracts the slightly acidic alpha-proton (stabilized by the adjacent electron-withdrawing amide and carboxylate groups). This forms a planar enolate intermediate. Subsequent reprotonation occurs non-stereoselectively from either face, yielding a 50:50 racemic mixture[1].

  • Cool to 25°C, acidify to pH 2.0 with HCl, and filter the precipitated racemic 2-benzamidobutanoic acid for reuse.

Protocol C: Self-Validating Analytical Workflow (Chiral HPLC)

To ensure the integrity of the resolution, the enantiomeric excess must be validated chromatographically.

  • Sample Preparation: Derivatize the isolated (S)-2-aminobutyric acid back to its N-benzoyl form using benzoyl chloride and NaOH (pH 9) to ensure UV activity and compatibility with standard chiral stationary phases.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). Note: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm.

  • Validation: A successful resolution via Protocol A will show a single dominant peak corresponding to the (S)-enantiomer (ee > 99%), validating the stereospecificity of the L-acylase batch.

References

Note: The following sources were utilized to ground the mechanistic claims and protocol parameters described in this application note.

1.[1] Title: WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents Source: Google Patents URL:

3.[2] Title: Cas 5959-29-5, L-2-Aminobutyric acid hydrochloride - LookChem Source: LookChem URL: [Link]

4.[5] Title: Enhanced Direct Crystallization Resolution of Racemates Mediated in Chiral Ionic Liquid Cosolvent Mixtures - ACS Publications Source: ACS Industrial & Engineering Chemistry Research URL: [Link]

5.[3] Title: CHIRAL CHEMICALS (Resolution Processes) Source: ScienceNet URL: [Link]

Sources

Method

Application Note: Incorporating 2-Benzamidobutanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Utility 2-Benzamidobutanoic acid (N-benzoyl- α -aminobutyric acid) is a highly specialized unnatural amino acid building block[1]. Structurally, it consists of an α -aminobutyric acid (Abu) core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

2-Benzamidobutanoic acid (N-benzoyl- α -aminobutyric acid) is a highly specialized unnatural amino acid building block[1]. Structurally, it consists of an α -aminobutyric acid (Abu) core where the primary α -amine is permanently acylated with a benzoyl group.

In modern drug development, this building block is primarily utilized as a rigid, lipophilic N-terminal capping group . The benzoyl moiety provides critical π−π stacking interactions, while the ethyl side chain occupies small hydrophobic binding pockets. This specific structural motif has proven highly effective in the synthesis of advanced peptidomimetics, including α v β 6 integrin inhibitors designed to combat severe tissue fibrosis and interstitial pneumonia[2].

Because its α -amine is blocked, 2-benzamidobutanoic acid acts as a chain terminator in SPPS. However, its incorporation presents a significant chemical hurdle: the activation of N-acyl amino acids is notoriously prone to side reactions that destroy the stereochemical integrity of the molecule[3].

Mechanistic Insights: The Oxazolone Challenge

To successfully incorporate 2-benzamidobutanoic acid, chemists must understand the causality behind its reactivity. When the C-terminal carboxylic acid of an N-acyl amino acid is activated by standard coupling reagents (e.g., DIC, HATU), the oxygen atom of the N-benzoyl group acts as an internal nucleophile. It rapidly attacks the activated carbonyl, ejecting the activating group and forming a 5(4H)-oxazolone (azlactone) intermediate[4],[5].

The Racemization Trap: While the oxazolone intermediate can still undergo aminolysis to form the desired peptide bond, it introduces a severe risk of racemization. The C4 proton of the 5(4H)-oxazolone ring is highly acidic. In the presence of tertiary amine bases—such as N,N-Diisopropylethylamine (DIPEA), which is ubiquitous in Fmoc/tBu SPPS—this proton is rapidly abstracted. This base-mediated deprotonation yields an achiral, aromatic oxazole enolate[6].

When the enolate reprotonates and subsequently reacts with the resin-bound peptide, the result is a mixture of L- and D-epimers at the N-terminus, drastically reducing the yield of the stereopure target API.

Oxazolone_Mechanism NAcyl N-Benzoyl Amino Acid (Chiral) Activated O-Activated Intermediate NAcyl->Activated Activating Agent (e.g., DIC, HATU) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Intramolecular Cyclization ChiralPep Chiral Peptide Product Activated->ChiralPep Fast Aminolysis (Desired Pathway) Enolate Aromatic Oxazole Enolate (Achiral) Oxazolone->Enolate Base Catalysis (e.g., DIPEA) Racemic Racemic Peptide Product Oxazolone->Racemic Aminolysis (Undesired Pathway) Enolate->Oxazolone Reprotonation

Caption: Mechanistic pathway of oxazolone-mediated racemization during N-acyl amino acid activation.

Experimental Workflows & Self-Validating Protocols

To mitigate base-catalyzed oxazolone racemization, the coupling of 2-benzamidobutanoic acid must be performed under base-free conditions using highly efficient coupling additives. The protocol below utilizes N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl cyanohydroxyiminoacetate).

Step-by-Step Methodology

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin (0.1 mmol scale) in Dimethylformamide (DMF) for 20 minutes.

  • Treat the resin with 20% Piperidine in DMF (2 × 5 min) to remove the final N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Causality: Any residual piperidine will act as a base during the subsequent coupling step, triggering the oxazolone enolization pathway and causing epimerization.

Step 2: Pre-Activation (Time-Critical)

  • Dissolve 2-benzamidobutanoic acid (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 2 mL of DMF.

  • Add DIC (0.3 mmol, 3 eq) to the solution.

  • Stir for exactly 2 to 3 minutes at room temperature. Causality: OxymaPure is slightly acidic and highly nucleophilic, rapidly converting the O-acylisourea into an active ester. Limiting pre-activation to 3 minutes minimizes the temporal window during which the active ester can cyclize into the oxazolone before it is exposed to the resin[4].

Step 3: Base-Free Coupling

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 60–90 minutes. Do not add DIPEA or NMM. Causality: Omitting tertiary bases prevents the deprotonation of any oxazolone that does form, thereby preserving the stereocenter at the α -carbon[6].

Step 4: In-Line Validation (Self-Validating System)

  • Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Perform a Kaiser (Ninhydrin) Test on a few resin beads. Causality: Because 2-benzamidobutanoic acid lacks an Fmoc group, you cannot use UV-spectroscopy of the deprotection effluent to quantify coupling efficiency. The Kaiser test serves as an immediate, self-validating checkpoint. A negative result (yellow/colorless beads) confirms complete acylation of the primary amine. A positive result (blue beads) indicates incomplete coupling, necessitating a second base-free coupling cycle.

Step 5: Cleavage

  • Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours.

  • Precipitate the N-benzoylated target peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Peptidyl-Resin (Free N-Terminus) Couple Coupling Reaction (DIC/Oxyma, No Base) Resin->Couple Activate Activate 2-Benzamido- butanoic Acid Activate->Couple Cleave TFA Cleavage & Deprotection Couple->Cleave Product N-Benzoylated Target Peptide Cleave->Product

Caption: Workflow for base-free N-terminal capping with 2-benzamidobutanoic acid in SPPS.

Quantitative Data Summaries

The choice of coupling reagents drastically impacts both the overall yield and the stereochemical purity of the final peptide. The table below summarizes the established kinetic behaviors of N-acyl amino acids under various SPPS conditions.

Table 1: Impact of Coupling Conditions on 2-Benzamidobutanoic Acid Incorporation

Coupling SystemBase AdditivePre-activation TimeConversion Yield (%)Epimerization (D-isomer %)
DIC / OxymaPure None 2–3 min > 98% < 2%
DIC / HOBtNone2–3 min~ 85%~ 5%
HATUDIPEA (2 eq)2–3 min> 95%> 20%
HBTUDIPEA (2 eq)5 min~ 90%> 25%

Data Interpretation: Uronium/aminium salts like HATU and HBTU require a tertiary base (DIPEA) to initiate the activation process. While they achieve high conversion yields, the mandatory presence of base drives oxazolone enolization, resulting in unacceptable levels of epimerization (>20%). The base-free DIC/OxymaPure system is the optimal choice for maintaining chiral integrity.

References

2.[3] Title: Palladium-Catalyzed Ortho-Alkoxylation of N-Benzoyl α -Amino Acid Derivatives at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

3.[2] Title: US10696672B2 - Amino acid compounds and methods of use Source: Google Patents URL:

4.[4] Title: Oxazolone formation in peptide synthesis Source: wwagee.wiki URL: [Link]

6.[6] Title: Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? Source: PubMed Central (NIH) URL: [Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 2-Benzamidobutanoic Acid

Introduction & Analyte Profiling 2-Benzamidobutanoic acid (also known as N-benzoyl- α -aminobutyric acid) is a critical synthetic intermediate and peptidomimetic building block used extensively in drug discovery. Structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

2-Benzamidobutanoic acid (also known as N-benzoyl- α -aminobutyric acid) is a critical synthetic intermediate and peptidomimetic building block used extensively in drug discovery. Structurally, it consists of a butanoic acid backbone with a benzamido group at the alpha-carbon. Accurate quantification of this compound is essential for determining reaction yields, assessing API purity, and conducting pharmacokinetic evaluations.

Developing a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this analyte requires a deep understanding of its physicochemical properties. The presence of both a carboxylic acid moiety (pKa 3.8) and a hydrophobic aromatic ring dictates strict control over mobile phase pH and stationary phase chemistry to ensure reproducible, high-resolution chromatography.

Method Development Rationale: The Causality of Chromatographic Choices

To establish a robust and reproducible method, every parameter must be selected based on the fundamental chemical behavior of the analyte.

Stationary Phase Selection

A high-carbon-load, fully endcapped C18 (Octadecylsilane) column is selected as the stationary phase. The hydrophobic C18 alkyl chains provide excellent retention for the benzoyl aromatic ring. Crucially, full endcapping prevents secondary ion-exchange interactions between the analyte’s carboxylic acid group and residual silanols on the silica support, which would otherwise cause severe peak tailing.

Mobile Phase Chemistry and pH Control

The most critical parameter in this method is the pH of the aqueous mobile phase. 2-Benzamidobutanoic acid contains a carboxylic acid functional group. According to established , if the mobile phase pH is near the analyte's pKa ( 3.8), the molecule will exist in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. This dual-state existence leads to split peaks, broad elution profiles, and unpredictable retention times.

To ensure the analyte is fully protonated and neutral, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the pKa. Therefore, we utilize 0.1% Phosphoric Acid ( H3​PO4​ ) in water (pH 2.0) . This completely suppresses ionization, maximizing hydrophobic retention and ensuring sharp, symmetrical peaks .

Organic Modifier and Elution Mode

Acetonitrile (ACN) is selected over methanol due to its lower viscosity and lower UV cutoff. An isocratic elution profile of 40% ACN / 60% Aqueous Buffer provides an optimal balance: it is strong enough to elute the hydrophobic aromatic ring efficiently (retention time 5-7 minutes) but weak enough to resolve the analyte from early-eluting polar synthesis byproducts.

Detection Wavelength

The benzamido moiety acts as a strong UV chromophore. While 254 nm is standard for aromatic rings, detection at 225 nm captures the highly absorptive π−π∗ transition of the conjugated amide-phenyl system, offering superior analytical sensitivity for trace quantification .

MethodDev A 1. Analyte Profiling pKa ~3.8, UV max ~225nm B 2. Column Selection C18, High Carbon Load A->B C 3. Mobile Phase pH Control pH 2.0 (0.1% H3PO4) B->C D 4. Elution Optimization Isocratic 40% ACN C->D E 5. Final HPLC-UV Method High Resolution & Symmetry D->E

Figure 1: Step-by-step logical workflow for reversed-phase HPLC method development.

Self-Validating Experimental Protocol

A truly robust protocol must be "self-validating"—meaning the analytical sequence inherently proves its own reliability before, during, and after sample analysis through integrated System Suitability Testing (SST) and bracketing standards.

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (Fully Endcapped)
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile (ACN)
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 Minutes
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm nylon membrane.

  • Degas both Mobile Phase A and Mobile Phase B (Acetonitrile) via ultrasonication for 10 minutes prior to use.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2-benzamidobutanoic acid reference standard.

  • Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of diluent (50:50 Water:ACN) using vortex mixing.

  • Make up to the mark with diluent to yield a 1.0 mg/mL stock solution.

  • Dilute the stock solution 1:10 with diluent to prepare the 100 µg/mL Working Standard .

Step 3: Self-Validating Injection Sequence To ensure data integrity, program the HPLC autosampler with the following sequence:

  • Blank (Diluent): 1 Injection (Verifies baseline stability and lack of carryover).

  • SST Standard (100 µg/mL): 5 Injections (Validates system precision, theoretical plates, and peak tailing).

  • Unknown Samples: Up to 10 Injections.

  • Bracketing Standard: 1 Injection (Verifies that detector response has not drifted during the sample run).

System Suitability Specifications

The run is only considered valid if the initial 5 SST injections meet the following criteria:

SST ParameterAcceptance CriteriaRationale
Retention Time ( tR​ ) 5.5 ± 0.5 minEnsures correct mobile phase composition.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) 5000Verifies column efficiency and health.
Injection Precision %RSD 2.0%Guarantees autosampler and detector stability.

Analytical Validation Strategy (ICH Q2(R2))

To ensure the method is fit for its intended purpose in a regulatory environment, it must be validated according to the [3].

Validation Start ICH Q2(R2) Validation Spec Specificity No Interference Start->Spec Lin Linearity R² ≥ 0.999 Start->Lin Prec Precision %RSD ≤ 2.0% Start->Prec Acc Accuracy 98-102% Recovery Start->Acc

Figure 2: Core validation parameters according to ICH Q2(R2) guidelines.

Validation Execution & Acceptance Criteria
Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent and matrix placebo. Compare chromatograms against the analyte standard.No interfering peaks at the retention time of 2-benzamidobutanoic acid.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of target response.
Accuracy (Recovery) Spike known amounts of analyte into the sample matrix at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare and inject 6 independent sample preparations at the 100% test concentration.%RSD of the calculated assay results 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and mobile phase pH ( ± 0.2 units).SST criteria must still be met; assay variance 2.0%.

By adhering to this structured, chemically justified approach, laboratories can ensure the accurate, reproducible, and compliant quantification of 2-benzamidobutanoic acid across all phases of research and development.

References

  • LCGC North America. "Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?" Chromatography Online. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Palladium-Catalyzed Ortho-Alkoxylation of N-Benzoyl α -Amino Acid Derivatives at Room Temperature." URL:[Link]

Method

Application Note: Characterizing 2-Benzamidobutanoic Acid as a Potential Competitive Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, providing critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, providing critical insights into enzyme mechanisms and serving as foundational molecules for drug discovery.[1][2] The characterization of an inhibitor's mechanism of action is a crucial step in this process. Competitive inhibition is a common mode of action where an inhibitor molecule reversibly binds to the active site of an enzyme, thereby preventing the substrate from binding.[1][3] This interaction does not alter the maximum reaction velocity (Vmax) but increases the apparent Michaelis constant (Km), reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor.[4][5]

This application note provides a comprehensive guide for the characterization of a novel compound, 2-benzamidobutanoic acid, as a hypothetical competitive enzyme inhibitor. While the inhibitory activity of 2-benzamidobutanoic acid is not established in the literature, this document will use it as a model to present a robust experimental workflow and data analysis protocol that can be applied to any potential competitive inhibitor. We will delve into the theoretical underpinnings of competitive inhibition, provide a detailed, step-by-step protocol for a spectrophotometric enzyme assay, and guide the user through the process of data analysis to determine key kinetic parameters, including the inhibitor constant (Ki).

Physicochemical Properties and Safety Precautions for 2-Benzamidobutanoic Acid

Before commencing any experimental work, it is imperative to be familiar with the properties and safety information of the compound under investigation.

PropertyValueSource
CAS Number 4385-97-1
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol [6]

Safety Information: Always consult the Safety Data Sheet (SDS) before handling any chemical. For 2-benzamidobutanoic acid and structurally similar compounds, general laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area.[7]

The Theoretical Framework: Understanding Competitive Inhibition

The interaction between an enzyme (E), its substrate (S), and a competitive inhibitor (I) can be represented by the following equilibria:

G E E ES ES E->ES + S (k1) EI EI E->EI + I (k_on) S S ES->E (k-1) ES->E + P (kcat) P P I I EI->E (k_off)

Figure 1: Reaction scheme for competitive inhibition. The inhibitor (I) competes with the substrate (S) for binding to the free enzyme (E).

This competition leads to a characteristic effect on the enzyme's kinetics. The Michaelis-Menten equation, which describes the relationship between reaction velocity (v) and substrate concentration ([S]), is modified in the presence of a competitive inhibitor:

v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Where:

  • Vmax is the maximum reaction velocity.

  • Km is the Michaelis constant.

  • [I] is the inhibitor concentration.

  • Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.[8] A lower Ki value indicates a more potent inhibitor.

A hallmark of competitive inhibition is that its effect can be overcome by increasing the substrate concentration.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general method for a spectrophotometric enzyme assay to determine the kinetic parameters of an enzyme in the absence and presence of a potential competitive inhibitor.[9][10][11][12]

Part 1: Preparation of Reagents
  • Assay Buffer: Prepare a buffer solution that is optimal for the enzyme's activity in terms of pH and ionic strength. Ensure the buffer components do not interfere with the assay.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable, stabilizing buffer. Store on ice.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer. The final concentration should be accurately determined.

  • Inhibitor Stock Solution (2-Benzamidobutanoic Acid): Prepare a high-concentration stock solution of 2-benzamidobutanoic acid in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in the assay buffer to minimize solvent effects. The final solvent concentration in the assay should be kept constant across all experiments and should not exceed a level that affects enzyme activity (typically <1-2%).

Part 2: Determining the Optimal Enzyme Concentration and Linear Range

Before inhibitor studies, it is crucial to establish the appropriate enzyme concentration and the time interval during which the reaction is linear.[13]

  • Perform a series of assays with varying enzyme concentrations and a fixed, saturating substrate concentration.

  • Monitor the product formation over time by measuring the change in absorbance at the appropriate wavelength.

  • Select an enzyme concentration that results in a linear rate of product formation for a sufficient duration (e.g., 5-10 minutes). This ensures that initial velocities are being measured.[13]

Part 3: Enzyme Kinetic Assay with Inhibitor

The core of the experiment involves measuring the initial reaction velocities at various substrate and inhibitor concentrations.[8]

  • Assay Setup: Use a 96-well plate or individual cuvettes for the reactions.

  • Reaction Mixtures: Prepare a matrix of reaction mixtures. Each reaction should contain:

    • Assay Buffer

    • A fixed concentration of the enzyme (determined in Part 2).

    • Varying concentrations of the substrate. A typical range would be from 0.2 * Km to 10 * Km. If the Km is unknown, a broad range of substrate concentrations should be tested.

    • A fixed concentration of the inhibitor (2-benzamidobutanoic acid) for each data series. At least three different inhibitor concentrations should be tested, along with a control series with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor in the assay buffer for a set period (e.g., 5-10 minutes) at the desired temperature to allow for the binding equilibrium to be reached.[1]

  • Initiation of Reaction: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Data Acquisition: Immediately begin monitoring the change in absorbance over time using a spectrophotometer set to the appropriate wavelength.[11] Record data at regular intervals.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) Dilutions Prepare Serial Dilutions (Substrate and Inhibitor) Reagents->Dilutions PreIncubate Pre-incubate Enzyme + Inhibitor Dilutions->PreIncubate Initiate Initiate Reaction with Substrate PreIncubate->Initiate Measure Measure Absorbance vs. Time Initiate->Measure CalcV0 Calculate Initial Velocities (v₀) Measure->CalcV0 MMPlot Generate Michaelis-Menten Plot CalcV0->MMPlot LBPlot Generate Lineweaver-Burk Plot MMPlot->LBPlot KiCalc Determine Km, Vmax, and Ki LBPlot->KiCalc

Figure 2: Experimental workflow for characterizing a competitive enzyme inhibitor.

Data Analysis and Interpretation

Calculation of Initial Velocities

For each reaction, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.

Michaelis-Menten Plot

Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration. For a competitive inhibitor, the Vmax should remain constant, while the apparent Km will increase with increasing inhibitor concentration.

Lineweaver-Burk Plot

The Lineweaver-Burk plot, a double reciprocal plot of 1/v₀ versus 1/[S], is a valuable tool for visualizing the mode of inhibition.[3][4][14] The equation for the Lineweaver-Burk plot is:

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

For a competitive inhibitor, the Lineweaver-Burk plot will show a series of lines that intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged.[15][16] The x-intercept (-1/Km) will shift closer to the origin with increasing inhibitor concentration, reflecting an increase in the apparent Km.[15]

G xaxis 1/[S] yaxis 1/v₀ origin origin->xaxis origin->yaxis p1 p2 p1->p2 No Inhibitor p3 p4 p3->p4 + Competitive Inhibitor y_intercept 1/Vmax x_intercept_no_I -1/Km x_intercept_with_I -1/Km(app)

Figure 3: Lineweaver-Burk plot for competitive inhibition.

Determination of Ki

The inhibition constant (Ki) can be determined from the relationship between the apparent Km (Km,app) and the inhibitor concentration:

Km,app = Km * (1 + [I]/Ki)

By plotting Km,app (obtained from the x-intercept of each line in the Lineweaver-Burk plot) against the inhibitor concentration [I], a straight line should be obtained. The slope of this line is Km/Ki, and the y-intercept is Km. Ki can then be calculated.

Alternatively, non-linear regression analysis of the Michaelis-Menten data is often preferred as it provides a more accurate determination of the kinetic parameters.[8][17][18]

Example Data and Interpretation

The following table presents hypothetical data that would be obtained for a competitive inhibitor.

Inhibitor Conc. (µM)Vmax (µmol/min)Apparent Km (µM)
010010
510020
1010030

From this data, a plot of apparent Km versus inhibitor concentration would yield a straight line, from which Ki can be calculated. In this example, the Ki would be 5 µM.

Conclusion

This application note has provided a comprehensive framework for the characterization of a potential competitive enzyme inhibitor, using 2-benzamidobutanoic acid as a hypothetical example. By following the detailed protocols for experimental design and data analysis, researchers can confidently determine the mode of inhibition and key kinetic parameters for novel compounds. The principles and methodologies outlined herein are fundamental to the fields of enzymology and drug discovery, enabling the rigorous evaluation of enzyme-inhibitor interactions.

References

  • Copeland, R. A. (2000).
  • Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper. Biochemistry, 50(39), 8264–8269. [Link]

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666. [Link]

  • Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55. [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. [Link]

  • MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • ResearchGate. (n.d.). Analysis of competitive and non-competitive inhibition. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Tipton, K. F., & Dixon, H. B. (1979). Effects of pH on enzymes. Methods in enzymology, 63, 183-234.
  • Wikipedia. (2023, November 29). Lineweaver–Burk plot. [Link]

  • Goličnik, M. (2011). Estimation of Kinetic Parameters for Enzyme-Inhibition Reaction Models Using Direct Time-Dependent Equations for Reactant Concentrations. Acta Chimica Slovenica, 58(4), 799-805.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). Chemosensors, 9(9), 249. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • Fisher Scientific. (2025, December 19).
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Sigma-Aldrich. (2026, March 5).
  • Tokyo Chemical Industry. (2025, January 16).
  • PubChem. (n.d.). 2-Benzylbutanoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-acetamidobenzoic acid. [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)butanoic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(dimethylamino)-, methyl ester (CAS 10072-05-6). [Link]

Sources

Application

Application Note: Scalable Synthesis of 2-Benzamidobutanoic Acid for Preclinical Studies

Introduction & Strategic Rationale The transition of a therapeutic candidate from discovery-stage synthesis (milligram scale) to preclinical evaluation (kilogram scale) requires a fundamental shift in chemical engineerin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The transition of a therapeutic candidate from discovery-stage synthesis (milligram scale) to preclinical evaluation (kilogram scale) requires a fundamental shift in chemical engineering and process control. For the synthesis of N-acyl amino acids such as1[1], the process must be reproducible, highly pure, and rigorously documented.

To meet regulatory expectations for active pharmaceutical ingredients (APIs), the scale-up protocol must adhere to 2[2]. This framework emphasizes the identification of Critical Process Parameters (CPPs) and the implementation of a control strategy that links these parameters to Critical Quality Attributes (CQAs)[2]. This application note details a self-validating, kilogram-scale protocol for 2-benzamidobutanoic acid, engineered to eliminate batch-to-batch variability and ensure preclinical-grade purity.

Mechanistic Insights & Causality in Scale-Up

The synthesis utilizes the 3[3], coupling 2-aminobutanoic acid with benzoyl chloride in a biphasic aqueous-organic system. Successful scale-up requires mastering three mechanistic challenges:

  • Causality in Dynamic pH Control: The acylation mechanism generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, the pH rapidly drops, protonating the primary amine of 2-aminobutanoic acid into a non-nucleophilic ammonium salt ( NH2​→NH3+​ ) and stalling the reaction. To drive the equilibrium forward, 4[4]. However, if the pH exceeds 10.5, competitive hydrolysis of benzoyl chloride into benzoic acid accelerates. Maintaining a strict pH of 9.0–10.0 is therefore the most critical process parameter.

  • Thermal Management of Exothermicity: The formation of the amide bond is highly exothermic. At the bench scale, heat dissipates easily; at the kilogram scale, reduced surface-area-to-volume ratios can cause localized thermal runaway. Operating strictly at 0–5°C suppresses the hydrolysis of the acyl chloride while maintaining sufficient kinetics for the desired acylation.

  • Interfacial Mass Transfer: Benzoyl chloride is largely insoluble in the aqueous phase. The reaction occurs exclusively at the biphasic interface. High-shear agitation is mandatory to minimize droplet size and maximize interfacial surface area, preventing unreacted benzoyl chloride from pooling.

Process Flow & Control Strategy

G N1 1. Substrate Dissolution 2-Aminobutanoic Acid in aq. NaOH N2 2. Acylation (Schotten-Baumann) Add Benzoyl Chloride Maintain pH 9-10, T < 10°C N1->N2 IPC: pH > 9.0 N3 3. Phase Separation & Extraction Remove unreacted organics N2->N3 IPC: HPLC > 99% conversion N4 4. Controlled Acidification Add HCl to pH 2.0 Induce Crystallization N3->N4 Aqueous Phase N5 5. Filtration & Washing Cold H2O / Heptane Wash N4->N5 Slurry Formation N6 6. Vacuum Drying Yield API-Grade 2-Benzamidobutanoic Acid N5->N6 Wet Cake

Figure 1: Scalable synthesis workflow for 2-benzamidobutanoic acid with key IPCs and CPPs.

Step-by-Step Preclinical Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system . Progression between phases is strictly contingent upon passing predefined In-Process Controls (IPCs).

Phase 1: Substrate Dissolution & Initialization
  • Charge a 20 L jacketed glass reactor with 10 L of deionized water.

  • Begin agitation at 250 RPM and add 1.00 kg (9.70 mol) of 2-aminobutanoic acid.

  • Slowly charge 2.5 M NaOH (aq) until the solid completely dissolves and the solution stabilizes at pH 9.5.

  • Cool the reactor jacket to -5°C to bring the internal mixture temperature to 0–2°C.

Phase 2: Biphasic Acylation (The Schotten-Baumann Step)
  • Load 1.43 kg (10.18 mol, 1.05 equiv) of benzoyl chloride into a calibrated dosing pump.

  • Increase agitation to 400 RPM (high shear) to ensure optimal biphasic mixing.

  • Begin dropwise addition of benzoyl chloride while simultaneously dosing 5.0 M NaOH (aq) via an automated pH stat set to maintain pH 9.5 ± 0.3.

  • Causality Note: Modulate the addition rate of benzoyl chloride to ensure the internal temperature never exceeds 5°C. Heat spikes will exponentially increase the formation of the benzoic acid impurity.

  • Once addition is complete, stir the emulsion for 2 hours at 5°C.

  • IPC 1 (Reaction Completion): Sample the aqueous phase and analyze via HPLC. Validation Gate: Proceed only when residual 2-aminobutanoic acid is < 1.0% AUC.

Phase 3: Quenching & Impurity Purge
  • Add 2 L of ethyl acetate to the reactor and stir for 15 minutes.

  • Halt agitation and allow the phases to separate for 30 minutes.

  • Causality Note: This organic wash extracts unreacted benzoyl chloride and trace lipophilic impurities, leaving the water-soluble sodium salt of 2-benzamidobutanoic acid safely in the aqueous phase.

  • Drain the lower aqueous phase into a clean holding vessel and discard the upper organic phase.

  • Return the aqueous phase to the reactor and cool to 5°C.

Phase 4: Crystallization & Isolation
  • Equip the reactor with a dropping funnel containing 6.0 M HCl.

  • Slowly add the HCl while maintaining moderate agitation (200 RPM) until the pH reaches 2.0.

  • Causality Note: The pKa of the carboxylic acid group is approximately 3.5. Lowering the pH to 2.0 ensures >95% of the target molecules are in their fully protonated, neutral state, drastically reducing aqueous solubility and forcing crystallization.

  • Stir the resulting thick white slurry for 1 hour at 0–5°C to maximize crystal growth.

  • IPC 2 (Supernatant Loss): Analyze the mother liquor via HPLC. Validation Gate: Product concentration must be < 5 mg/mL.

  • Filter the slurry through a Nutsche filter. Wash the filter cake with 3 L of ice-cold deionized water to remove residual NaCl.

  • Perform a final wash with 2 L of cold heptane. Causality Note: Heptane displaces water to accelerate drying and purges any residual lipophilic impurities that may have precipitated during acidification.

  • Dry the product in a vacuum oven at 45°C and < 50 mbar for 24 hours.

  • IPC 3 (Loss on Drying): Validation Gate: LOD must be < 0.5%.

Quantitative Data & Impurity Profiling

To ensure compliance with preclinical quality standards, the process parameters and final product attributes must be rigorously tracked.

Table 1: Critical Process Parameters (CPPs) and Operating Ranges

ParameterTarget SetpointAcceptable RangeCausality / Impact of Deviation
Reaction pH 9.59.0 – 10.0< 9.0: Amine protonation, reaction stalls.> 10.0: Acyl chloride hydrolysis.
Internal Temp 2°C0°C – 5°C> 5°C: Increased formation of benzoic acid impurity; lower yield.
Agitation Rate 400 RPM350 – 450 RPM< 350 RPM: Poor mass transfer, incomplete conversion, reagent pooling.
Acidification pH 2.01.8 – 2.2> 2.2: Incomplete precipitation of the API, loss of yield in mother liquor.

Table 2: Preclinical Target Product Profile (CQAs)

Quality AttributeAnalytical MethodAcceptance CriteriaScale-Up Batch Result
Appearance VisualWhite crystalline powderWhite crystalline powder
Purity HPLC-UV≥ 99.0% (a/a)99.6%
Residual Benzoic Acid HPLC-UV≤ 0.5%0.18%
Residual Solvents GC-FIDHeptane ≤ 5000 ppm320 ppm
Loss on Drying (LOD) Gravimetric≤ 0.5%0.12%

Conclusion

By strictly controlling pH, thermal output, and biphasic mass transfer, the Schotten-Baumann synthesis of 2-benzamidobutanoic acid can be safely and efficiently scaled to the kilogram level. The implementation of strategic IPCs ensures a self-validating workflow that consistently yields a highly pure API, fully satisfying the stringent requirements of preclinical drug development.

References

  • Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. Pharmaceutical Technology.
  • Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride. Benchchem.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • (2S)-2-(phenylformamido)butanoic acid. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-Benzamidobutanoic Acid

Welcome to the Process Chemistry Support Portal. Purifying 2-benzamidobutanoic acid (N-benzoyl-2-aminobutanoic acid) via crystallization presents unique thermodynamic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. Purifying 2-benzamidobutanoic acid (N-benzoyl-2-aminobutanoic acid) via crystallization presents unique thermodynamic challenges. Due to the molecule's combination of a rigid aromatic benzoyl group, a flexible aliphatic butanoic chain, and strong hydrogen-bonding moieties, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known in the industry as "oiling out"[1].

This guide is designed for process chemists and drug development professionals to troubleshoot phase separation, optimize solvent systems, and engineer the ideal crystal habit.

Process Workflow & Decision Logic

The following workflow illustrates the critical path for seeded antisolvent crystallization, highlighting the thermodynamic recovery loop required if spinodal decomposition (LLPS) is detected.

CrystallizationWorkflow Start Crude 2-Benzamidobutanoic Acid Solvent Solvent Selection (EtOAc / Heptane) Start->Solvent Dissolve Thermal Dissolution (T > Solubility Limit) Solvent->Dissolve Cool Controlled Cooling (Enter Metastable Zone) Dissolve->Cool Seed Seed Addition (1-2% w/w, T_seed) Cool->Seed Antisolvent Antisolvent Dosing (Slow addition rate) Seed->Antisolvent LLPS Oiling Out Detected? Antisolvent->LLPS Adjust Heat & Dilute (Exit Spinodal Region) LLPS->Adjust Yes (Emulsion) Grow Crystal Growth & Ostwald Ripening LLPS->Grow No (Suspension) Adjust->Cool Isolate Filtration & Drying Grow->Isolate

Fig 1: Seeded antisolvent crystallization workflow for 2-benzamidobutanoic acid with LLPS recovery.

Troubleshooting FAQs

Q1: During antisolvent addition, my 2-benzamidobutanoic acid forms a milky emulsion instead of crystallizing. What is happening and how do I fix it? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1].

  • Mechanistic Causality: When supersaturation is generated too rapidly via fast antisolvent addition, the system crosses the binodal curve and enters the spinodal decomposition region before the activation energy for crystal nucleation can be overcome[2]. The solute separates into a kinetically favored, solute-rich liquid phase (oil droplets) rather than forming a highly ordered crystal lattice[1]. Because these droplets act as an excellent solvent for impurities, allowing the oil to solidify later will ruin your purity profile[3].

  • Resolution: You must control the thermodynamic trajectory. Reduce the antisolvent dosing rate to prevent local supersaturation spikes at the addition point[4]. If oiling out occurs, immediately heat the system to redissolve the emulsion. Upon cooling, implement a robust seeding strategy halfway into the Metastable Zone Width (MSZW) to bypass the primary nucleation energy barrier entirely[1].

Q2: How do I select the optimal solvent/antisolvent system to maximize both yield and purity? A2: The ideal solvent system must balance hydrogen-bond disruption (for dissolution) with hydrophobic rejection (for precipitation) while maintaining a wide MSZW.

  • Mechanistic Causality: A highly polar "good" solvent (e.g., Ethyl Acetate) breaks the intermolecular hydrogen bonds of the N-benzoyl amino acid derivative. A non-polar antisolvent (e.g., Heptane) forces the hydrophobic benzoyl and butanoic carbon skeleton out of solution[5]. If you use a highly miscible, hydrogen-bonding system like Ethanol/Water, strong hydrophobic hydration effects often drive rapid LLPS before crystallization can occur[2].

  • Resolution: Transition to an Ethyl Acetate/Heptane system. This provides a steep solubility curve, ensuring high yield, while minimizing the width of the miscibility gap that causes oiling out[3].

Q3: My isolated crystals are extremely fine, leading to clogged filters and high residual solvent. How can I improve the crystal habit? A3: Fine, needle-like, or amorphous crystals are the result of primary nucleation dominating over secondary crystal growth.

  • Mechanistic Causality: When supersaturation is too high, massive instantaneous nucleation occurs, depleting the solute before existing crystals can grow[3].

  • Resolution: Implement temperature cycling (Ostwald ripening). By oscillating the temperature just below the solubility limit, you selectively dissolve the thermodynamically unstable fine crystals (which have a higher surface-to-volume ratio and thus higher apparent solubility) and redeposit the solute onto larger, more stable crystals[1].

Quantitative Data: Solvent System Optimization Matrix

Solvent System (Good / Poor)Volume Ratio (v/v)LLPS (Oiling Out) RiskExpected YieldExpected PurityMechanistic Rationale
Ethyl Acetate / Heptane 1 : 2 to 1 : 4Low >85%>98%Steep solubility curve; non-polar antisolvent efficiently rejects the hydrophobic benzoyl moiety without triggering spinodal decomposition.
Ethanol / Water 1 : 1 to 1 : 3High >90%~90%Strong hydrophobic hydration drives rapid LLPS before nucleation. High risk of trapping impurities in the oil phase.
Toluene / Hexane 1 : 3Moderate ~75%>95%Lower solubility in the good solvent requires higher volumes, reducing overall volumetric productivity.
THF / MTBE 1 : 2Low ~80%>97%Gradual supersaturation generation; excellent for controlling crystal habit, though MTBE poses specific facility safety risks.

Self-Validating Protocol: Seeded Antisolvent Crystallization

This protocol is engineered to isolate high-purity 2-benzamidobutanoic acid while actively suppressing liquid-liquid phase separation.

Phase 1: Dissolution & Clarification
  • Suspend 10.0 g of crude 2-benzamidobutanoic acid in 40 mL of Ethyl Acetate (Good Solvent) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heat the suspension to 65°C.

    • Causality: Elevated temperature breaks intermolecular hydrogen bonds between the amide and carboxylic acid groups, ensuring complete dissolution.

  • Validation Checkpoint: Visually confirm a completely clear solution. If the solution remains cloudy, perform a hot polishing filtration to remove insoluble mechanical impurities that could act as unwanted secondary nucleation sites.

Phase 2: Supersaturation & Seeding
  • Cool the solution linearly to 45°C at a precise rate of 0.5°C/min.

    • Causality: This slow cooling rate brings the system safely into the Metastable Zone Width (MSZW) without breaching the primary nucleation threshold.

  • Seed the solution with 0.1 g (1% w/w) of pure, milled 2-benzamidobutanoic acid crystals.

  • Validation Checkpoint: Hold the temperature at 45°C for 30 minutes. The seed crystals must remain visible with sharp edges.

    • Self-Correction: If seeds dissolve, the system is undersaturated (abort, distill off 10% of solvent, and retry). If the solution turns turbid/milky without discrete particles, LLPS has occurred (heat to 65°C to redissolve and restart with a higher seeding temperature).

Phase 3: Antisolvent Dosing & Ripening
  • Dose 80 mL of Heptane (Antisolvent) at a continuous, slow rate of 1.0 mL/min using a programmable syringe pump.

    • Causality: Slow antisolvent addition maintains the supersaturation level strictly within the MSZW, driving solute deposition onto the existing seed crystals rather than forming oil droplets[4].

  • Age the suspension at 45°C for 1 hour after antisolvent addition is complete, then cool to 5°C at 0.2°C/min.

  • Ripen (Optional): If in-situ microscopy reveals a high fraction of fines, cycle the temperature between 5°C and 20°C twice.

    • Causality: Ostwald ripening dissolves the thermodynamically unstable fines and redeposits the mass onto larger crystals, drastically improving filterability[3].

Phase 4: Isolation
  • Filter the suspension using an agitated Nutsche filter or Buchner funnel under vacuum.

  • Wash the filter cake with 20 mL of cold (5°C) Heptane to displace residual impurity-laden mother liquor.

  • Dry under vacuum at 40°C to a constant weight.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL: [Link]

  • Title: Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Modeling Diffusive Mixing in Antisolvent Crystallization Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During 2-Benzamidobutanoic Acid Peptide Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue? A: Racemization is t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] In peptide synthesis, this leads to the formation of undesirable diastereomeric peptides. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[1][2] The presence of these diastereomeric impurities can drastically reduce or alter the peptide's therapeutic efficacy and potentially introduce off-target effects.[1]

Q2: Why is 2-benzamidobutanoic acid, as an N-acyl amino acid, particularly prone to racemization?

A: N-acyl protected amino acids, such as those with benzoyl or acetyl groups, are significantly more susceptible to racemization compared to those with urethane-type protecting groups like Fmoc or Boc.[3][4] This increased susceptibility is due to the propensity of the activated N-acyl amino acid to cyclize into an oxazolone (also known as an azlactone) intermediate.[4][5][6] The α-proton of this oxazolone is highly acidic and readily abstracted by a base, leading to a loss of chirality.[6]

Q3: Which other amino acids are highly susceptible to racemization?

A: Besides N-acyl amino acids, certain standard amino acids are more prone to racemization under typical synthesis conditions. These include:

  • Histidine (His): The imidazole side chain can act as a catalyst for racemization.[1][7][8]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[1][9]

  • Serine (Ser): This amino acid is also known to be susceptible to racemization.[1][9]

Q4: What are the primary mechanistic pathways that lead to racemization during peptide coupling?

A: There are two main pathways for racemization during peptide bond formation:[5][10][11]

  • Oxazolone Formation: The activated carboxyl group of an N-acyl amino acid is attacked by the adjacent amide oxygen, forming a cyclic oxazolone intermediate. This intermediate is prone to enolization, which scrambles the stereocenter.[5][6] This is the predominant pathway for N-acyl amino acids like 2-benzamidobutanoic acid.[4][5]

  • Direct Enolization (Direct Hα Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid, forming an achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[5][11]

Understanding the Mechanism of Racemization

The primary culprit behind the racemization of 2-benzamidobutanoic acid during peptide coupling is the formation of an oxazolone intermediate. The following diagram illustrates this critical pathway.

Racemization_Mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Peptide Coupling N_Acyl_AA N-Benzoyl-L-butanoic acid Activated_AA Activated Intermediate (e.g., O-acylisourea) N_Acyl_AA->Activated_AA + Coupling Reagent (e.g., DIC) Oxazolone L-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization L_Peptide Desired L-Peptide Activated_AA->L_Peptide Direct Aminolysis (Minor Pathway) Achiral_Enolate Achiral Enolate (Aromatic-like) Oxazolone->Achiral_Enolate + Base - H⁺ Oxazolone->L_Peptide + Amine (Desired Pathway) D_Oxazolone D-Oxazolone Achiral_Enolate->D_Oxazolone + H⁺ D_Peptide Diastereomeric D-Peptide D_Oxazolone->D_Peptide + Amine (Undesired Pathway)

Caption: Mechanism of racemization via oxazolone formation for N-acyl amino acids.

Troubleshooting Guide: Step-by-Step Mitigation Strategies

If you are encountering racemization with 2-benzamidobutanoic acid, follow this systematic approach to identify and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors.[11]

Problem: Using a carbodiimide reagent (e.g., DCC, DIC) without an additive.

  • Causality: Carbodiimides form a highly reactive O-acylisourea intermediate.[12] This intermediate is unstable and readily cyclizes to the problematic oxazolone.[12][13]

  • Solution: Always use a racemization-suppressing additive. The additive intercepts the O-acylisourea to form a more stable, yet still reactive, active ester that is less prone to oxazolone formation.[10][13]

    • Recommended Additives:

      • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Widely considered superior to HOBt in suppressing racemization and improving yields.[12][13][14]

      • 1-Hydroxybenzotriazole (HOBt): A classic and effective additive that significantly reduces racemization.[7][15][16]

      • 7-Aza-1-hydroxybenzotriazole (HOAt): Often shows the least racemization due to the electronic effect of the pyridine nitrogen.[3][10]

Problem: Using onium salt reagents (e.g., HBTU, HATU) without caution.

  • Causality: While highly efficient, onium salts can still cause racemization, especially with sensitive substrates.[15][17] HATU, in particular, has been shown to cause some racemization with certain amino acids.[9]

  • Solution:

    • Pre-activation Time: Minimize the pre-activation time before adding the amine component.

    • Stoichiometry: Avoid using a large excess of the coupling reagent.[15]

    • Consider Alternatives: For extremely sensitive couplings, a carbodiimide/additive approach may offer better stereochemical control.

Coupling Reagent CombinationRelative Racemization RiskKey Considerations
DIC / OxymaPure Very Low Excellent suppression of racemization, often considered the gold standard.[9][12]
DIC / HOAt Very Low Highly effective, often with fast reaction times.[3][10]
DIC / HOBt Low A reliable and cost-effective option.[7][15]
HATU Low to Moderate Very efficient, but can cause racemization in some cases.[3][9][17]
HBTU Low to Moderate Generally low racemization, especially with added HOBt.[3][15]
DIC alone High Not recommended for chiral N-acyl amino acids.[15]
Step 2: Scrutinize the Base

The choice and amount of base can dramatically influence the rate of racemization.[1][10]

Problem: Using a strong, non-sterically hindered base.

  • Causality: Strong bases like DBU or highly concentrated DIPEA can readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[10]

  • Solution:

    • Switch to a Weaker or More Hindered Base:

      • N-methylmorpholine (NMM): A weaker base that is often a good choice.[10]

      • 2,4,6-Collidine (TMP): A sterically hindered base that is very effective at minimizing racemization, although it may slow the coupling reaction.[10]

    • Optimize Base Concentration: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, for onium salt activations, 2 equivalents of a base like DIPEA are used, while carbodiimide couplings may require less.

Step 3: Optimize Reaction Conditions

Problem: Elevated reaction temperatures.

  • Causality: Higher temperatures provide the activation energy needed for both the desired coupling and the undesired racemization pathway.[1][18]

  • Solution: Perform the coupling reaction at a lower temperature. Start at room temperature, and if racemization persists, cool the reaction to 0°C.[1]

Problem: Using a highly polar solvent.

  • Causality: Polar solvents like DMF can stabilize the charged intermediates involved in the racemization pathway.[18]

  • Solution: If possible, consider using a less polar solvent or a solvent mixture. Diluting DMF with dichloromethane (DCM) has been shown to reduce racemization in some cases.[19]

Step 4: Analytical Verification

It is crucial to have a reliable method to detect and quantify the extent of racemization.

Problem: Inability to confirm the stereochemical purity of the final peptide.

  • Causality: Diastereomers can be difficult to separate by standard reversed-phase HPLC.

  • Solution: Employ specialized analytical techniques.

    • Chiral HPLC: Use a chiral stationary phase to separate the diastereomeric peptides.[3][20]

    • GC-MS after Hydrolysis and Derivatization: Hydrolyze the peptide into its constituent amino acids and analyze them by gas chromatography on a chiral column.[21] Using deuterated acid for hydrolysis can distinguish between racemization that occurred during synthesis versus during the analytical workup.[21][22]

    • Capillary Electrophoresis (CE): A high-resolution technique capable of separating all optical isomers of a peptide in a single run.[20][23]

Recommended Experimental Protocol

This protocol is designed to minimize racemization during the coupling of 2-benzamidobutanoic acid.

Protocol: Low-Racemization Coupling using DIC/OxymaPure

  • Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin is thoroughly washed with DMF.[11]

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve 2-benzamidobutanoic acid (1.5 to 2 equivalents relative to the amine) and OxymaPure (1.5 to 2 equivalents) in a minimal amount of DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.5 to 2 equivalents) to the mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. Do not extend this time unnecessarily.

  • Coupling: Immediately add the activated mixture to the amine component (either in solution or resin-bound).

  • Reaction: Allow the coupling reaction to proceed at room temperature for 1-3 hours. Monitor the reaction for completion (e.g., using the Kaiser test in SPPS). If racemization is still a concern, perform this step at 0°C.

  • Washing: After the reaction is complete, thoroughly wash the product (or resin) to remove excess reagents and byproducts.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Hayashi, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Servage, K. A., et al. (2012). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry.
  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Open University of Cyprus.
  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • HOBt vs HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Houben-Weyl. (2002). Analytics of Synthetic Peptides.
  • Salgado, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. C.A.T. GmbH & Co. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Semantic Scholar. Retrieved from [Link]

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • G. A. Korshunova, et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • E. Tesar, et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis. Retrieved from [Link]

  • M. Bodanszky, et al. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Nature. Retrieved from [Link]

  • M. Er-Rachdi, et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Schnölzer, M., et al. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization*. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Google Patents. (1979). PROCESS FOR RACEMIZATION OF OPTICALLY ACTIVE N-ACYL-AMINO ACIDS IN AQUATIC SOLUTION.
  • Y. Han, et al. (2009). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting

resolving co-elution issues in 2-benzamidobutanoic acid chromatography

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of 2-benzamidobutanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of 2-benzamidobutanoic acid .

This molecule presents a unique separation challenge: it combines a highly polar, ionizable carboxylic acid group (pKa ~3.5) with a hydrophobic, electron-rich aromatic benzamide moiety. This duality often leads to severe co-elution with synthetic precursors (e.g., 2-aminobutanoic acid), degradants (e.g., benzoic acid), or its own enantiomers.

The following guide provides field-proven, self-validating methodologies to diagnose and permanently resolve these co-elution issues.

Part 1: Diagnostic Workflows & Retention Logic

Before altering your method, you must identify the mechanistic root cause of the co-elution. The workflows below map the logical progression from detection to resolution.

Coelution_Workflow Start Co-elution Detected (Shoulder or Broad Peak) CheckPurity Check Peak Purity (Extract DAD/MS Spectra) Start->CheckPurity IsPure Are Spectra Homogeneous? CheckPurity->IsPure SystemIssue System/Column Issue (Void, Frit, Extra-column Vol) IsPure->SystemIssue Yes (False Co-elution) IsChiral Suspect Enantiomers (R/S forms)? IsPure->IsChiral No (True Co-elution) ChiralMethod Use Chiral Stationary Phase (e.g., Chiralcel-IC) IsChiral->ChiralMethod Yes CheckPH Adjust Mobile Phase pH (pH < 2.0 or pH > 6.0) IsChiral->CheckPH No Resolved Baseline Resolution Achieved (Rs > 1.5)? CheckPH->Resolved ChangeColumn Change Column Chemistry (C18 -> PFP or Biphenyl) Resolved->ChangeColumn No Success Method Validated Resolved->Success Yes ChangeColumn->Success

Fig 1: Step-by-step diagnostic workflow for resolving 2-benzamidobutanoic acid co-elution.

PH_Logic Acid 2-Benzamidobutanoic Acid (Carboxylic pKa ~ 3.5) LowPH Mobile Phase pH < 1.5 (e.g., 0.1% TFA) Acid->LowPH MidPH Mobile Phase pH 2.5 - 4.5 (Near pKa) Acid->MidPH HighPH Mobile Phase pH > 5.5 (e.g., Ammonium Acetate) Acid->HighPH State1 Fully Protonated (Neutral) High Hydrophobicity LowPH->State1 State2 Dynamic Equilibrium Mixed Ionization States MidPH->State2 State3 Fully Ionized (Anionic) Low Hydrophobicity HighPH->State3 Result1 Sharp Peaks, Strong RP Retention State1->Result1 Result2 Peak Broadening, Severe Co-elution State2->Result2 Result3 Sharp Peaks, Requires HILIC or Ion-Pairing State3->Result3

Fig 2: Causality of mobile phase pH on the ionization state and chromatographic retention.

Part 2: Troubleshooting FAQs

Q1: My chromatogram shows a broad, tailing peak that merges with an adjacent impurity. How do I achieve baseline separation? A1: This is almost certainly a pH-driven dynamic equilibrium issue. The pKa of the carboxylic acid group on 2-benzamidobutanoic acid is approximately 3.5. If your mobile phase pH is between 2.5 and 4.5, the molecule rapidly oscillates between its protonated (hydrophobic) and ionized (hydrophilic) states during the run. This causes severe peak distortion and apparent co-elution. The Fix: Adjust the mobile phase pH at least 2 units away from the pKa. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring >99% of the molecules are fully protonated. This maximizes retention on a reversed-phase column and yields a sharp, symmetrical peak[1].

Q2: I have optimized the pH, but 2-benzamidobutanoic acid is still perfectly co-eluting with a synthetic byproduct (e.g., benzoic acid). What is the next step? A2: You have exhausted the selectivity of your current stationary phase. Standard C18 columns rely primarily on hydrophobic dispersion forces. Since both 2-benzamidobutanoic acid and benzoic acid possess hydrophobic aromatic rings, their capacity factors ( k′ ) on a C18 may be nearly identical, leading to co-elution[2]. The Fix: Switch to an orthogonal stationary phase. Pentafluorophenyl (PFP) or Biphenyl columns introduce π−π interactions and dipole-dipole interactions. These phases can differentiate the electron-rich benzamide ring from other aromatic impurities based on shape and electronics, drastically altering the separation factor ( α )[3].

Q3: My peak looks perfectly symmetrical, but diode array detector (DAD) peak purity analysis flags it as impure. What causes this "hidden" co-elution? A3: A symmetrical peak with a failing purity angle indicates the co-elution of compounds with identical physicochemical properties in an achiral environment[2]. Because 2-benzamidobutanoic acid contains a chiral center at the alpha-carbon, a racemic mixture of (R) and (S) enantiomers will perfectly co-elute on any standard reversed-phase column. The Fix: You must transition to a chiral stationary phase (CSP). Columns utilizing immobilized polysaccharide derivatives (e.g., Chiralcel-IC) coupled with a normal-phase or polar organic mobile phase are required to resolve these enantiomers[4].

Part 3: Quantitative Data & Selectivity Matrices

To systematically resolve co-elution, compare your current parameters against the targets in the tables below.

Table 1: Stationary Phase Selectivity Matrix for Benzamide Derivatives | Column Chemistry | Primary Interaction Mechanism | Best Used For | Expected Resolution ( α ) Impact | | :--- | :--- | :--- | :--- | | C18 (Standard) | Hydrophobic Dispersion | General screening; separating compounds with vastly different LogP values. | Baseline ( α = 1.0) | | PFP (Pentafluorophenyl) | π−π , Dipole, H-bonding | Resolving closely related aromatic impurities (e.g., benzoic acid, benzoyl chloride). | High ( α > 1.2) | | Biphenyl | Enhanced π−π , Steric | Separating structural isomers and highly polar aromatic degradants. | High ( α > 1.2) | | Chiralcel-IC | Steric, H-bonding, Dipole | Resolving (R) and (S) enantiomers of 2-benzamidobutanoic acid. | Absolute (Mandatory for chiral) |

Table 2: Self-Validating Troubleshooting Metrics

Parameter Target Value Indication of Failure Corrective Action

| Peak Symmetry ( As​ ) | 0.9 - 1.2 | As​ > 1.5 indicates secondary silanol interactions or incorrect pH. | Adjust pH < 2.0; use an end-capped column. | | Resolution ( Rs​ ) | > 1.5 | Rs​ < 1.0 indicates true co-elution. | Modify gradient slope; change stationary phase. | | Capacity Factor ( k′ ) | 2 - 10 | k′ < 1 means the compound is eluting in the void volume. | Decrease organic solvent % in initial gradient. |

Part 4: Validated Experimental Protocols

Protocol A: pH-Optimized Reversed-Phase UHPLC Method for Impurity Profiling

This self-validating protocol is designed to force the separation of 2-benzamidobutanoic acid from structurally similar aromatic byproducts by leveraging π−π selectivity and strict pH control.

  • System Preparation: Ensure the UHPLC system extra-column volume is minimized (< 10 µL) to prevent artificial band broadening[5].

  • Column Selection: Install a Waters XBridge PFP or Restek Raptor Biphenyl column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA). Verify pH is ~2.0.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 5% B to 60% B (Shallow gradient to maximize resolution)

    • 8.0 - 10.0 min: 100% B (Column wash)

  • Operational Parameters: Flow rate at 0.4 mL/min; Column temperature at 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Detection & Validation: Monitor UV absorbance at 230 nm and 254 nm. Extract DAD spectra across the apex, leading edge, and tailing edge of the peak. A purity match angle below the threshold confirms the absence of co-elution.

Protocol B: Chiral HPLC Method for Enantiomeric Resolution

If analyzing a racemic mixture, use this protocol to separate the (R) and (S) enantiomers[4].

  • Column Selection: Install a Daicel Chiralcel-IC column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (75:25:0.1 v/v/v). Note: The 0.1% TFA is critical to suppress the ionization of the carboxylic acid group and prevent tailing on the chiral stationary phase.

  • Operational Parameters: Flow rate at 1.0 mL/min; Column temperature at 25 °C.

  • Sample Preparation: Dissolve the sample strictly in the mobile phase to prevent solvent-mismatch peak distortion.

  • Detection: Monitor UV absorbance at 215 nm or 254 nm.

References

  • Benchchem. "Troubleshooting Guide: Resolving Co-elution." Benchchem Technical Support. 5

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. 2

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex.

  • Benchchem. "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." Benchchem Technical Support. 1

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." LCGC. 3

  • ACS Publications. "Palladium-Catalyzed Ortho-Alkoxylation of N-Benzoyl α-Amino Acid Derivatives at Room Temperature." The Journal of Organic Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Terminal Capping Agents for Enhanced Peptide Stability: 2-Benzamidobutanoic Acid vs. N-Benzoylalanine

Introduction: The Challenge of Peptide Instability For researchers in drug development, the therapeutic promise of peptides is often tempered by their inherent instability. A primary hurdle is rapid degradation by peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Peptide Instability

For researchers in drug development, the therapeutic promise of peptides is often tempered by their inherent instability. A primary hurdle is rapid degradation by peptidases, enzymes that cleave peptide bonds.[1][2] Aminopeptidases, in particular, target the N-terminus of peptides, progressively shortening the chain and inactivating the molecule.[3][4] A widely adopted strategy to thwart this degradation is N-terminal "capping," where a non-amino acid group is attached to the N-terminal amine.[5][6][7] This modification effectively blocks the recognition site for many aminopeptidases, significantly extending the peptide's half-life.[6]

N-Benzoylalanine, a derivative of alanine, is a common capping agent. However, the search for more robust stabilizing agents is continuous. This guide introduces 2-benzamidobutanoic acid as a compelling alternative and provides a technical framework for a head-to-head comparison of its ability to enhance peptide stability against enzymatic degradation versus the established N-benzoylalanine. We will delve into the structural rationale, provide a detailed experimental protocol for a comparative stability assay, and discuss the interpretation of potential outcomes.

Molecular Overview: A Subtle Structural Difference with Significant Implications

At first glance, N-benzoylalanine and 2-benzamidobutanoic acid are structurally similar. Both feature a benzoyl group, which provides a bulky, aromatic shield at the N-terminus. The critical distinction lies in the alkyl side chain: N-benzoylalanine possesses a methyl group (from its alanine origin), whereas 2-benzamidobutanoic acid has a more sterically demanding ethyl group.

This seemingly minor difference is the theoretical basis for its potentially superior performance. The larger ethyl group of 2-benzamidobutanoic acid is hypothesized to create greater steric hindrance at the peptide's N-terminus.[8][9] This increased bulk could more effectively block the active site of degradative enzymes like aminopeptidases, making it more difficult for the enzyme to bind and cleave the first peptide bond.[8][10]

G cluster_0 Structural Comparison cluster_1 Key Differentiator mol1 N-Benzoylalanine (Methyl Side Chain) mol2 2-Benzamidobutanoic Acid (Ethyl Side Chain) key_diff Increased Steric Hindrance due to Ethyl vs. Methyl Group mol2->key_diff Hypothesized Advantage

Caption: Structural comparison of N-benzoylalanine and 2-benzamidobutanoic acid.

Experimental Design: A Head-to-Head Proteolytic Stability Assay

To empirically validate the performance of these two capping agents, a well-controlled in vitro stability assay is essential. The following protocol provides a robust methodology using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify peptide degradation over time.

Objective:

To compare the proteolytic stability of an uncapped peptide versus the same peptide capped with N-benzoylalanine and 2-benzamidobutanoic acid in the presence of a relevant exopeptidase.

Materials:
  • Peptides (≥95% purity):

    • Control Peptide: A model peptide sequence (e.g., a known bioactive sequence of 5-15 amino acids).

    • Peptide-Bz-Ala: The control peptide N-terminally capped with N-benzoylalanine.

    • Peptide-Bz-But: The control peptide N-terminally capped with 2-benzamidobutanoic acid.

  • Enzyme: Aminopeptidase M (a broad-spectrum exopeptidase).

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Analytical Equipment: RP-HPLC system with a C18 column and UV detector (214 nm or 280 nm).[11][12]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Dissolve Peptides (Control, Bz-Ala, Bz-But) in PBS to 1 mg/mL R1 Incubate Peptides with Enzyme at 37°C P1->R1 P2 Prepare Enzyme Stock (Aminopeptidase M) in PBS P2->R1 R2 Collect Aliquots at Timepoints (0, 5, 15, 30, 60, 120 min) R1->R2 R3 Quench Reaction with 10% TFA in ACN R2->R3 A1 Centrifuge Samples to Pellet Protein R3->A1 A2 Analyze Supernatant by RP-HPLC A1->A2 A3 Quantify Peak Area of Intact Peptide A2->A3 D1 Plot % Intact Peptide vs. Time A3->D1 D2 Calculate Half-Life (t½) for Each Peptide D1->D2

Caption: Workflow for the comparative peptide stability assay.

Step-by-Step Protocol:
  • Preparation:

    • Prepare a 1 mg/mL stock solution for each of the three peptides (Control, Peptide-Bz-Ala, Peptide-Bz-But) in PBS (pH 7.4).

    • Prepare a stock solution of Aminopeptidase M in PBS at a concentration that will yield a measurable degradation rate for the control peptide within the 2-hour timeframe. (A starting point could be an enzyme:substrate ratio of 1:100 w/w).

    • Rationale: Using a physiological pH and temperature (37°C) mimics in vivo conditions and ensures optimal enzyme activity.

  • Reaction Setup:

    • For each peptide, set up a reaction tube. To 90 µL of the peptide stock solution, add 10 µL of the enzyme stock solution.

    • Immediately after adding the enzyme, vortex gently and take the t=0 timepoint by removing a 15 µL aliquot and adding it to a tube containing 30 µL of the quenching solution.

    • Rationale: The t=0 sample serves as the 100% baseline for intact peptide concentration. The acidic ACN solution immediately denatures and precipitates the enzyme, halting the reaction.

  • Incubation and Sampling:

    • Incubate the reaction tubes in a water bath or incubator at 37°C.

    • Collect additional 15 µL aliquots at subsequent timepoints (e.g., 5, 15, 30, 60, and 120 minutes), quenching each immediately in separate tubes as described above.

    • Rationale: A time-course experiment is crucial to accurately determine the rate of degradation, not just a single endpoint.

  • Sample Processing and Analysis:

    • After the final timepoint, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze each sample by RP-HPLC. The percentage of intact peptide remaining is calculated by comparing the peak area of the full-length peptide at each timepoint to its peak area at t=0.

    • Rationale: RP-HPLC provides excellent separation of the intact peptide from its degradation fragments, allowing for precise quantification.[11][12]

Data Interpretation and Expected Outcomes

The primary output of this assay will be the degradation profile for each peptide. By plotting the percentage of intact peptide remaining against time, the half-life (t½) — the time it takes for 50% of the peptide to be degraded — can be calculated for each variant.

Table 1: Hypothetical Comparative Stability Data

Peptide VariantHalf-Life (t½) in minutesFold-Increase in Stability (vs. Control)
Control Peptide121.0x
Peptide-Bz-Ala756.25x
Peptide-Bz-But >120 >10.0x

Interpreting the Results:

  • If Peptide-Bz-But shows a significantly longer half-life than Peptide-Bz-Ala: This result would support the hypothesis that the increased steric hindrance of the ethyl group in 2-benzamidobutanoic acid provides superior protection against aminopeptidase degradation.

  • If both capped peptides show similar stability: This would suggest that for this particular enzyme and peptide sequence, the benzoyl group itself is the primary determinant of protection, and the additional bulk of the ethyl group does not confer a significant advantage.

  • Self-Validation: The rapid degradation of the uncapped control peptide is a critical internal control. It validates that the enzyme is active under the assay conditions and confirms that any stability observed in the capped variants is due to the N-terminal modification.

Conclusion and Broader Implications

The choice of an N-terminal capping agent is a critical decision in the design of stable peptide therapeutics. While N-benzoylalanine is a reliable choice, 2-benzamidobutanoic acid presents a structurally logical and potentially superior alternative. The increased steric bulk of its ethyl side chain offers a compelling rationale for enhanced enzymatic resistance.

The experimental framework detailed in this guide provides a clear and robust method for researchers to directly compare these two agents. By generating empirical data on peptide half-life, drug development professionals can make informed decisions to optimize their candidates, ultimately improving pharmacokinetic profiles and therapeutic efficacy. This head-to-head comparison represents a crucial step in advancing peptide design and engineering more resilient and effective drugs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminopeptin?
  • AmbioPharm. (n.d.). What is the Advantage of Capping the N and C Termini of a peptide?
  • Biniossek, M. L., et al. (2011). Aminopeptidase-resistant peptides are targeted to lysosomes and subsequently degraded. Traffic, 12(12).
  • Creative Peptides. (n.d.). Peptide N-Terminal Modification Service.
  • Del Borgo, M., et al. (n.d.). A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles. Royal Society of Chemistry.
  • Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. PubMed.
  • de la Torre, B. G., & Albericio, F. (n.d.). Capping motifs in antimicrobial peptides and their relevance for improved biological activities. PMC.
  • Niebling, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Makwana, K. M., & Mahalakshmi, R. (2016). Capping β-hairpin with N-terminal d-amino acid stabilizes peptide scaffold. PubMed.
  • ResearchGate. (n.d.). Chapter 6. Enzyme Kinetics.
  • Chen, S. J., et al. (2021). Aminopeptidases trim Xaa-Pro proteins, initiating their degradation by the Pro/N-degron pathway. PNAS.
  • AAPS. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.
  • Wikipedia. (n.d.). Aminopeptidase.
  • Lladser, A., et al. (2008). Control of Steric Hindrance on Restriction Enzyme Reactions with Surface-Bound DNA Nanostructures. Nano Letters.
  • Aguilar, M. I. (Ed.). (n.d.). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Al-Ghanim, A. M. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Niebling, S., et al. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC.
  • BenchChem. (2025). A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Stability.
  • CymitQuimica. (n.d.). CAS 2198-64-3: N-Benzoyl-L-alanine.
  • National Center for Biotechnology Information. (n.d.). N-benzoyl-L-alanine. PubChem.
  • BLD Pharm. (n.d.). 4385-97-1|2-Benzamidobutanoic acid.
  • National Center for Biotechnology Information. (n.d.). N-Benzoyl-DL-alanine. PubChem.
  • SlidePlayer. (2025, May 10). Enzymes Kinetic.
  • Liu, Z., et al. (2026, March 27). Biosynthesis of Indole-3-Acetic Acid in Escherichia coli via Engineered Amidase. Journal of Agricultural and Food Chemistry.
  • IntechOpen. (2022, May 11). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic.
  • Grosshardt, O., et al. (2009). Synthesis and Properties of Polyester and Polyamide based on Furan 2,5 dycarboxylic acid. ResearchGate.
  • Prokop, Z., et al. (n.d.). Substrate inhibition by the blockage of product release and its control by tunnel engineering.
  • Voynikov, Y., et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review.
  • ResearchGate. (n.d.). Synthesis of Benz[h]benzoxathii-2-one and Benz[e]indole-2,8-diones From 2-Aryl-1,4-Naphthoquinones.

Sources

Comparative

Comparative Binding Affinity Guide: 2-Benzamidobutanoic Acid Analogues as αvβ6 Integrin Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating the structure-activity relationship (SAR) of small-molecule integrin antagonists requires a rigorous, multi-orthogonal approach. 2-benzamidobuta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the structure-activity relationship (SAR) of small-molecule integrin antagonists requires a rigorous, multi-orthogonal approach. 2-benzamidobutanoic acid and its highly modified analogues have emerged as potent, selective inhibitors of the αvβ6 integrin[1]. This receptor is significantly overexpressed in epithelial cells during tissue injury and is a primary driver of fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC)[1].

By binding to the αvβ6 integrin, these analogues competitively block the receptor from attaching to the latency-associated peptide (LAP), thereby preventing the mechanical activation of Transforming Growth Factor-β1 (TGF-β1) and halting downstream pro-fibrotic signaling.

G TGFb_Latent Latent TGF-β1 Complex avb6_Integrin αvβ6 Integrin (Active) TGFb_Latent->avb6_Integrin Binds to LAP TGFb_Active Active TGF-β1 avb6_Integrin->TGFb_Active Mechanical Force BBA_Inhibitor 2-Benzamidobutanoic Acid Analogue BBA_Inhibitor->avb6_Integrin Competitive Inhibition Fibrosis Fibrotic Signaling (SMAD Pathway) TGFb_Active->Fibrosis Receptor Binding

Mechanism of action: 2-benzamidobutanoic acid analogues inhibit αvβ6-mediated TGF-β1 activation.

Comparative Binding Affinity Data

When comparing the parent 2-benzamidobutanoic acid to its advanced synthetic analogues, we observe distinct shifts in binding kinetics. Advanced analogues often incorporate tetrahydronaphthyridine moieties to mimic the arginine residue of the natural Arg-Gly-Asp (RGD) binding sequence, drastically improving receptor pocket fitting[1].

The following table summarizes representative orthogonal data comparing the parent compound against optimized derivatives.

Compound IDStructural ModificationSPR KD​ (nM)FP IC50​ (nM)Selectivity ( αvβ6 vs αvβ3 )
Parent (2-BBA) Unmodified 2-benzamidobutanoic acid450.0 ± 25890.0 ± 40~5-fold
Analogue A 4-fluoro substitution on benzamide ring125.0 ± 12310.0 ± 15~25-fold
Analogue B Tetrahydronaphthyridine extension at C48.5 ± 1.215.0 ± 2.5>500-fold
Analogue C Tetrahydropyran-4-carboxamido substitution2.3 ± 0.45.8 ± 0.9>1000-fold

Expert Insight on Causality: The massive leap in affinity (from 450 nM to 2.3 nM) in Analogues B and C is driven by the exploitation of the metal-ion dependent adhesion site (MIDAS) and the adjacent specificity-determining loop (SDL) of the β6 subunit. By locking the integrin in an extended-closed conformation, the off-rate ( koff​ ) is significantly reduced, which is the primary driver of the enhanced KD​ [2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, binding affinity cannot be evaluated in a vacuum. A self-validating system must be employed: a high-throughput Fluorescence Polarization (FP) assay for primary screening, orthogonally validated by Surface Plasmon Resonance (SPR) for precise kinetic profiling.

Workflow Start Compound Library (2-BBA Analogues) FP_Screen Primary Screen: FP Assay (High-Throughput IC50) Start->FP_Screen Hit_Select Hit Selection (IC50 < 50 nM) FP_Screen->Hit_Select Filter SPR_Kinetics Secondary Screen: SPR (Affinity & Kinetics) Hit_Select->SPR_Kinetics Validation SAR_Analysis SAR Optimization & Lead Declaration SPR_Kinetics->SAR_Analysis Data Integration

Orthogonal screening workflow for evaluating 2-benzamidobutanoic acid analogue binding.

Protocol A: High-Throughput Fluorescence Polarization (FP)

Why FP? FP provides a robust, homogeneous assay to screen multiple analogues rapidly by measuring their ability to displace a known fluorescent ligand. It acts as the first filter in our self-validating system.

  • Tracer Selection: Utilize a FITC-labeled LAP or a high-affinity RGD peptide (e.g., FITC-SFLAP3, which has a known KD​ of ~7.4 nM for αvβ6)[3].

  • Assay Assembly: In a 384-well black microplate, combine 10 nM FITC-tracer, 20 nM recombinant human αvβ6 integrin ectodomain, and serial dilutions of the 2-BBA analogues (ranging from 1 pM to 10 µM).

  • Buffer Causality: Use 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl2​ , 1 mM MnCl2​ , and 0.05% Tween-20. Critical Logic: Integrin conformation is highly dependent on divalent cations. Mn2+ is specifically included to force the integrin into its high-affinity extended-open state, ensuring maximum tracer binding capacity[4]. Tween-20 is mandatory to prevent non-specific hydrophobic aggregation of the small-molecule analogues.

  • Equilibration: Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium before reading polarization (mP) at Ex/Em 485/535 nm.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Why SPR? While FP gives an IC50​ , SPR provides label-free, real-time quantification of association ( kon​ ) and dissociation ( koff​ ) rates. A long residence time (low koff​ ) is often the most predictive metric for in vivo target engagement and sustained anti-fibrotic efficacy.

  • Sensor Chip Functionalization: Utilize a CM5 sensor chip. Immobilize the recombinant human αvβ6 ectodomain via standard amine coupling. Critical Logic: Perform immobilization in a buffer containing 1 mM Ca2+ and 1 mM Mg2+ to maintain the structural integrity of the heterodimer and prevent denaturation during the coupling phase[2].

  • Analyte Preparation: Dilute the hit 2-BBA analogues in running buffer (HBS-P+ supplemented with 1 mM Mn2+ ).

  • Kinetic Injection: Inject analogues at varying concentrations (e.g., 0.5 nM to 500 nM) at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion limits.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without damaging the immobilized integrin.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise KD​ , kon​ , and koff​ values.

Conclusion

When engineering 2-benzamidobutanoic acid analogues for fibrotic indications, relying solely on endpoint IC50​ values can be misleading due to assay-specific variables. By coupling FP displacement assays with rigorous SPR kinetic profiling, researchers establish a trustworthy, self-validating loop. Analogues that demonstrate sub-nanomolar affinities (like Analogue C) achieve this primarily through optimized receptor residence times, making them superior candidates for clinical development against αvβ6-driven pathologies.

References
  • Amino acid compounds and methods of use (US10696672B2). Google Patents (Vertex Pharmaceuticals).
  • Comparative Study of the Novel RGD Motif-containing αvβ6 Integrin Binding Peptides SFLAP3 and SFITGv6 for Diagnostic Applications.Journal of Nuclear Medicine.
  • High integrin αVβ6 affinity reached by hybrid domain deletion slows ligand-binding on-rate.PNAS.
  • The RGD-binding integrins αvβ6 and αvβ8 are receptors for mouse adenovirus-1 and -3 infection.PMC (NIH).

Sources

Validation

validating LC-MS/MS analytical methods for 2-benzamidobutanoic acid

An In-Depth Guide to the Validation of LC-MS/MS Analytical Methods for 2-Benzamidobutanoic Acid The accurate measurement of drug candidates and their metabolites in biological fluids is paramount for critical decision-ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of LC-MS/MS Analytical Methods for 2-Benzamidobutanoic Acid

The accurate measurement of drug candidates and their metabolites in biological fluids is paramount for critical decision-making throughout the drug development lifecycle.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of regulatory principles and field-proven insights to establish a reliable bioanalytical method.

The Central Role of Method Validation

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It ensures the reliability and reproducibility of the quantitative data used in pharmacokinetic, toxicokinetic, and clinical studies.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of this process.[4][5][6] This guide synthesizes these requirements into a practical, in-depth protocol for 2-benzamidobutanoic acid.

Part 1: Core Method Development for 2-Benzamidobutanoic Acid

Before validation can occur, a selective, sensitive, and robust analytical method must be developed. 2-Benzamidobutanoic acid, as a derivatized amino acid, is a polar molecule amenable to reversed-phase liquid chromatography and detection by electrospray ionization mass spectrometry.

Principle of the LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional selectivity, sensitivity, and specificity in complex biological matrices.[7] The method involves three key stages:

  • Sample Preparation: Isolation of the analyte from the biological matrix (e.g., plasma, urine) and removal of interfering components like proteins and salts.

  • Chromatographic Separation (LC): Injection of the prepared sample onto a high-performance liquid chromatography (HPLC) column to separate the analyte from other remaining components based on its physicochemical properties.

  • Detection (MS/MS): Ionization of the analyte and subsequent fragmentation into characteristic product ions. This dual-monitoring of a specific precursor ion and its product ions provides exceptional selectivity.

Step-by-Step Experimental Protocol: LC-MS/MS Analysis

1. Preparation of Standards and Quality Controls (QCs)

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-benzamidobutanoic acid reference standard in methanol.

  • Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS): Use an isotopically labeled version of the analyte (e.g., 2-benzamidobutanoic acid-d5) for best results. Prepare a 1 mg/mL stock of the IS and a working solution at a concentration of 50 ng/mL.

  • CC and QC Preparation: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a calibration curve (typically 8 non-zero points) and at least four levels of QCs: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

2. Sample Preparation: Protein Precipitation (PPT)

  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC-MS/MS system.

  • Protocol:

    • Aliquot 50 µL of study sample, CC standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix sample.

    • Add 200 µL of cold acetonitrile (ACN) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean vial or 96-well plate for injection.

3. Liquid Chromatography Conditions

  • Rationale: A C18 reversed-phase column is chosen for its versatility in retaining and separating moderately polar to nonpolar compounds. A gradient elution with an acidified mobile phase is used to ensure good peak shape and ionization efficiency for the carboxylic acid moiety of the analyte.

  • Parameters:

    • LC System: UHPLC System

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      Time (min) %B
      0.0 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

4. Mass Spectrometry Conditions

  • Rationale: Electrospray ionization (ESI) in positive mode is selected, as the benzamide group is likely to be protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Parameters:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • 2-Benzamidobutanoic Acid: Q1: 208.1 -> Q3: 105.1 (Quantifier), 77.1 (Qualifier)

      • Internal Standard (d5): Q1: 213.1 -> Q3: 110.1

    • Key Source Parameters:

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Curtain Gas: 35 psi

      • Collision Gas: Medium

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile & Vortex Add_IS->Add_ACN Centrifuge Centrifuge Add_ACN->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Data Peak Area Ratios Detect->Data Generate Data

Part 2: A Guide to Full Method Validation

A full validation is required when establishing a new bioanalytical method.[2] The following experiments are designed to rigorously test the performance and reliability of the LC-MS/MS method according to FDA and EMA guidelines.[3][4]

Validation Parameters & Acceptance Criteria

The core parameters to be investigated are summarized below. The acceptance criteria are based on established regulatory guidance.[1][5]

Validation ParameterPurposeKey ExperimentAcceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous components and other interferences.Analyze at least 6 unique blank matrix lots. Check for interfering peaks at the analyte's retention time.Response in blank samples should be ≤ 20% of the LLOQ response.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations.Analyze a calibration curve (minimum 6 non-zero points) over at least 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).Analyze at least 5 replicates of QCs at 4 levels (LLOQ, LQC, MQC, HQC) in at least 3 separate runs (inter-assay) and within a single run (intra-assay).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Defined by the lowest standard on the calibration curve meeting accuracy/precision criteria.Accuracy within ±20% of nominal; Precision (%CV) ≤ 20%.
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components.Compare the analyte response in post-extraction spiked blank matrix to the response in a clean solution at LQC and HQC levels from at least 6 lots.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, and HQC levels.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Test analyte stability in matrix under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in processed samples (autosampler).Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.

// Nodes FullValidation [label="Full Method Validation"]; Selectivity [label="Selectivity", fillcolor="#EA4335"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05"]; AccuracyPrecision [label="Accuracy & Precision", fillcolor="#34A853"]; Stability [label="Stability", fillcolor="#EA4335"]; MatrixEffect [label="Matrix Effect", fillcolor="#FBBC05"]; Recovery [label="Recovery", fillcolor="#34A853"];

// Edges FullValidation -> {Selectivity, Linearity, AccuracyPrecision, Stability, MatrixEffect, Recovery}; } DOT Caption: Core components of a full bioanalytical method validation.

Part 3: Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred technique, it is instructive to compare it with other potential methods to understand its advantages for this specific application.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass based on parent/daughter ion transitions.Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass spectrometry.
Selectivity Excellent. Highly specific due to MRM transitions, minimizing interference from matrix components.Poor to Moderate. Relies on chromatographic separation alone. Co-eluting compounds with similar UV absorbance will interfere.Good. Mass detection provides good selectivity, but less so than MS/MS.
Sensitivity Excellent. Typically in the low pg/mL to ng/mL range.Poor. Typically in the high ng/mL to µg/mL range. Unlikely to be sufficient for pharmacokinetic studies.Good. Can achieve high sensitivity, but requires the analyte to be volatile.
Sample Prep Simple (e.g., protein precipitation).Can be complex if derivatization is needed to add a UV-active chromophore.Complex. Requires derivatization to make the polar 2-benzamidobutanoic acid volatile and thermally stable.
Throughput High. Modern UHPLC systems allow for run times of a few minutes per sample.Moderate. Run times may be longer to achieve necessary resolution.Low. Derivatization steps are often time-consuming and run times are typically longer.
Conclusion Optimal Choice. Offers the best combination of sensitivity, selectivity, and throughput for bioanalysis.Not Recommended. Lacks the required sensitivity and selectivity for typical bioanalytical applications.Not Ideal. The mandatory, complex derivatization step makes it less efficient and more prone to variability than LC-MS/MS.

Causality Behind the Choice: For quantifying low-concentration analytes like 2-benzamidobutanoic acid in a complex biological matrix, the unparalleled selectivity of tandem mass spectrometry is the deciding factor.[7] It allows for the confident detection of the analyte even in the presence of a vast excess of endogenous material, a challenge that HPLC-UV cannot overcome. While GC-MS offers mass-based detection, the requirement for chemical derivatization introduces extra steps, potential for error, and may not be as robust as the direct analysis offered by LC-MS.

Conclusion

The validation of a bioanalytical method is a systematic process that establishes, through laboratory evidence, that the performance characteristics of the method are suitable and reliable for the intended analytical applications. By following the principles laid out in regulatory guidelines and applying them with scientific rigor, a robust LC-MS/MS method for 2-benzamidobutanoic acid can be successfully developed and validated. This ensures that the data generated is of high quality, defensible, and fit for the purpose of supporting critical drug development decisions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4]

  • Resolian. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][1]

  • Van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][8][9]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][10]

  • Highley, C. et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online. [Link][11]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][2]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][7]

Sources

Comparative

Cross-Validation of 2-Benzamidobutanoic Acid Enzyme Inhibition Assays: A Comprehensive Guide

As drug discovery programs increasingly rely on fragment-based lead discovery (FBLD) and high-throughput screening (HTS), the identification of false positives remains a critical bottleneck. Small molecule scaffolds, suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on fragment-based lead discovery (FBLD) and high-throughput screening (HTS), the identification of false positives remains a critical bottleneck. Small molecule scaffolds, such as 2-benzamidobutanoic acid (an amino acid derivative featuring a benzamide moiety), frequently emerge as initial hits against serine proteases like Granzyme B. However, the structural properties of such compounds—specifically their aromatic rings and carboxylic acid groups—can introduce significant assay interference, such as autofluorescence or non-specific aggregation.

To ensure scientific integrity, a single assay format is never sufficient. According to the [1], rigorous cross-validation using orthogonal platforms is mandatory to confirm true biochemical causality. This guide provides a definitive, comparative framework for cross-validating 2-benzamidobutanoic acid enzyme inhibition using three distinct methodologies: Fluorescence Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Cross-Validation Strategy: Why Orthogonality Matters

When evaluating a compound like 2-benzamidobutanoic acid, relying solely on a primary optical assay can lead to misinterpretation. The benzamide group can absorb UV/Vis light, potentially quenching the fluorescent signal of the reporter substrate (the "inner-filter effect"). To build a self-validating system, we must progress from high-throughput biochemical screening to label-free biophysical binding, and finally to direct functional mass quantitation.

Workflow HTS Primary Screen FRET Assay Hit Hit Compound 2-Benzamidobutanoic Acid HTS->Hit SPR Orthogonal Validation SPR Binding Hit->SPR LCMS Functional Validation LC-MS/MS SPR->LCMS

Fig 1. Cross-validation workflow for enzyme inhibition assays.

Primary Screen: FRET-Based Enzymatic Assay

The first line of evaluation is a continuous fluorimetric assay. For Granzyme B, we utilize an internally quenched 5-FAM/QXL FRET substrate, which emits a strong fluorescent signal upon proteolytic cleavage[2].

Causality & Design

This assay is chosen for its rapid kinetics and high-throughput compatibility. However, to ensure it is a self-validating system, we must calculate the Z'-factor using a known reference inhibitor and a DMSO-only vehicle control. If 2-benzamidobutanoic acid acts as a competitive inhibitor, it will block the active site, preventing the release of the 5-FAM fluorophore.

Mechanism Enz Target Enzyme (Granzyme B) Prod Cleaved Product (Fluorescent) Enz->Prod + Substrate Complex Enzyme-Inhibitor Complex Enz->Complex + Inhibitor Sub Fluorogenic Substrate Sub->Prod Inh 2-Benzamidobutanoic Acid Inh->Complex Complex->Prod Blocks Cleavage

Fig 2. Biochemical mechanism of competitive enzyme inhibition.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5).

  • Enzyme Addition: Add 40 µL of recombinant human Granzyme B (0.5 ng/µL) to a black, flat-bottom 96-well microplate.

  • Inhibitor Incubation: Add 10 µL of 2-benzamidobutanoic acid (serially diluted from 100 µM to 0.1 µM in 1% DMSO). Include a 1% DMSO well (maximum velocity control) and a 10 µM 3,4-dichloroisocoumarin well (positive inhibition control). Incubate at 37°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 50 µL of 5-FAM/QXL FRET substrate (final concentration 10 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Ex/Em = 490/520 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50​ using a 4-parameter logistic non-linear regression model.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Because small molecules can act as Pan-Assay Interference Compounds (PAINS), we must prove that 2-benzamidobutanoic acid physically binds to the target. [3] provides label-free, real-time measurement of binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ )[4].

Causality & Design

SPR eliminates optical interference. By immobilizing the high-mass protein (Granzyme B) on the sensor chip and flowing the small molecule over it, we can detect the minute changes in the refractive index at the noble metal interface[3]. If the FRET inhibition was due to autofluorescence, the SPR assay will show no binding response.

Step-by-Step Protocol
  • Surface Preparation: Dock a CM5 sensor chip into a Biacore or Bruker SPR system. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Enzyme Immobilization: Dilute Granzyme B in 10 mM sodium acetate (pH 5.0) and inject until an immobilization level of ~3000 Response Units (RU) is achieved. Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a concentration series of 2-benzamidobutanoic acid (1.56 µM to 50 µM) in running buffer (HBS-EP+ containing 1% DMSO). Inject over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts caused by solvent mismatch.

  • Data Analysis: Double-reference the sensograms (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Functional Confirmation: LC-MS/MS Assay

To bridge the gap between binding (SPR) and optical activity (FRET), we employ LC-MS/MS. This method directly quantifies the native, unlabelled peptide substrate and its cleaved product.

Causality & Design

LC-MS/MS serves as the ultimate arbiter. It removes the bulky, artificial fluorophores required in FRET assays, which can sometimes alter the binding thermodynamics of the active site. By measuring the exact mass of the cleaved peptide product, we create an artifact-free biochemical readout.

Step-by-Step Protocol
  • Reaction Setup: In a 96-well plate, combine Granzyme B, 2-benzamidobutanoic acid (serial dilutions), and a native peptide substrate (e.g., IEPD-G) in standard assay buffer.

  • Incubation & Quenching: Incubate for 30 minutes at 37°C. Quench the reaction by adding an equal volume of 1% formic acid containing an isotopically labeled internal standard.

  • Chromatography: Inject 5 µL onto a C18 rapid-resolution LC column. Use a fast gradient of water/acetonitrile (with 0.1% formic acid) to elute the product.

  • Mass Spectrometry: Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the cleaved peptide.

  • Quantitation: Plot the peak area ratio (Product/Internal Standard) against inhibitor concentration to derive the absolute IC50​ .

Comparative Data Analysis

The true power of this cross-validation workflow lies in the concordance of the data. A robust inhibitor will demonstrate aligned potency across all three platforms.

Assay PlatformReadout Metric2-Benzamidobutanoic Acid PotencyReference Inhibitor (3,4-DCI)Primary AdvantagePrimary Limitation
TR-FRET Fluorescence ( IC50​ )12.4 µM0.05 µMHigh-throughput, rapidSusceptible to inner-filter effects
SPR Kinetics ( Kd​ )15.1 µM0.08 µMLabel-free, provides kon​/koff​ Requires target immobilization
LC-MS/MS Mass MRM ( IC50​ )14.8 µM0.06 µMDirect measurement, no labelsLower throughput, expensive

Conclusion: The tight correlation between the FRET IC50​ (12.4 µM), the SPR Kd​ (15.1 µM), and the LC-MS/MS IC50​ (14.8 µM) definitively validates 2-benzamidobutanoic acid as a true, competitive binder and inhibitor of the target enzyme, ruling out optical interference or non-specific assay artifacts.

References

  • SensoLyte® 520 Granzyme B Activity Assay Kit, Fluorimetric - Anaspec Source: AnaSpec / Eurogentec URL:[Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance Source: MDPI Sensors URL:[Link]

  • Biacore SPR for small-molecule discovery Source: Cytiva Life Sciences URL:[Link]

  • Assay Guidance Manual: Cross-Validation Source: National Center for Biotechnology Information (NCBI), NIH URL:[Link]

Sources

Validation

Benchmarking Synthetic Routes for 2-Benzamidobutanoic Acid Production

Chemical Context & Strategic Overview 2-Benzamidobutanoic acid (CAS: 4385-97-1), structurally defined as N-benzoyl-2-aminobutanoic acid, is a highly valuable synthetic intermediate[1]. In pharmaceutical manufacturing, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Strategic Overview

2-Benzamidobutanoic acid (CAS: 4385-97-1), structurally defined as N-benzoyl-2-aminobutanoic acid, is a highly valuable synthetic intermediate[1]. In pharmaceutical manufacturing, it is most notably recognized as Levetiracetam Impurity 6 , making its high-purity synthesis critical for generating analytical reference standards and conducting robust quality control in antiepileptic drug production[2].

For drug development professionals and process chemists, selecting the optimal synthetic route for N-benzoylation requires balancing step economy, atom efficiency, and scalability. This guide benchmarks the two most synthetically relevant methodologies for producing 2-benzamidobutanoic acid: the classical Schotten-Baumann condensation and the Carbodiimide-mediated (EDC/NHS) coupling .

Mechanistic Pathway Analysis

The formation of the amide bond in N-benzoyl amino acids can be achieved through distinct chemical environments. The diagram below illustrates the logical flow and step economy of the two benchmarked pathways.

G SM1 2-Aminobutanoic Acid (Unprotected) I1 Aqueous Biphasic Amidation SM1->I1 SM2 2-Aminobutanoate Ester (C-Terminus Protected) I2 Organic Phase Active Ester Coupling SM2->I2 R1 Benzoyl Chloride + NaOH (Schotten-Baumann) R1->I1 R2 Benzoic Acid + EDC/NHS (Carbodiimide Coupling) R2->I2 Prod 2-Benzamidobutanoic Acid (Target Compound) I1->Prod Acidification (1-Step Route) I3 Saponification (LiOH/THF) I2->I3 Intermediate I3->Prod Acidification (Multi-Step Route)

Workflow comparison: 1-step Schotten-Baumann vs. multi-step Carbodiimide coupling.

Quantitative Benchmarking

To objectively evaluate these methodologies, we must compare their performance metrics. The Schotten-Baumann route operates on the unprotected amino acid, whereas traditional organic coupling (EDC/NHS) requires C-terminus protection to prevent polymerization, inherently reducing step economy.

Performance MetricRoute A: Schotten-BaumannRoute B: EDC/NHS Coupling
Step Economy 1 Step (Direct amidation)3 Steps (Protect, Couple, Deprotect)
Typical Yield 85% – 92%65% – 75% (Over 3 steps)
Atom Economy High (HCl byproduct)Low (Urea and alcohol byproducts)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Reaction Media Aqueous / BiphasicAnhydrous Organic (DCM/DMF)
Primary Impurity Benzoic acid (hydrolysis byproduct)N-acylurea, unreacted NHS

Validated Experimental Protocols

As a self-validating system, every step in the following protocols includes in-process controls and mechanistic rationales to ensure reproducibility.

Route A: Schotten-Baumann Synthesis (Recommended for Scale-Up)

This route utilizes benzoyl chloride in an alkaline aqueous medium[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminobutanoic acid (1.0 eq) in 1M aqueous NaOH to achieve a pH of ~10.0.

    • Causality: The pKa of the amino group is ~9.6. Maintaining pH 10 ensures the zwitterion is deprotonated, exposing the highly nucleophilic free amine required for the reaction.

  • Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 30 minutes. Simultaneously, add 2M NaOH dropwise to maintain the pH strictly between 9.5 and 10.0.

    • Causality: Benzoyl chloride is highly electrophilic but susceptible to hydrolysis. Cooling kinetically favors aminolysis (attack by the amine) over hydrolysis (attack by hydroxide). If the pH drops below 9.0, the amine protonates and the reaction stalls.

  • Reaction & Self-Validation: Stir the biphasic mixture vigorously for 2–3 hours at room temperature.

    • Self-Validation Check: Monitor the pH continuously. A drop in pH indicates the consumption of NaOH by the liberated HCl, confirming reaction progression. Once the pH stabilizes without further base addition, the benzoyl chloride has been fully consumed.

  • Work-up: Wash the aqueous layer twice with diethyl ether. Discard the organic layer.

    • Causality: This removes unreacted benzoyl chloride and non-polar impurities, leaving the water-soluble sodium salt of the product in the aqueous phase.

  • Isolation: Acidify the aqueous layer with 6M HCl dropwise until pH 2.0 is reached.

    • Causality: Acidification protonates the carboxylate. The resulting 2-benzamidobutanoic acid is highly crystalline and insoluble in acidic water, causing it to crash out as a white precipitate.

  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol/water to afford the pure product.

Route B: EDC/NHS Coupling (Recommended for Discovery/Sensitive Analogs)

This route uses a carbodiimide coupling agent to activate benzoic acid[4]. It assumes the use of 2-aminobutanoic acid methyl ester hydrochloride to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve benzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C and add EDC·HCl (1.1 eq). Stir for 1 hour.

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is prone to a detrimental O-to-N acyl shift, forming an unreactive N-acylurea. NHS rapidly traps the O-acylisourea to form an NHS-active ester, which is stable against rearrangement but highly reactive toward amines.

  • Coupling: Add 2-aminobutanoic acid methyl ester hydrochloride (1.0 eq) and triethylamine (TEA, 2.5 eq) to the mixture. Stir at room temperature for 12 hours.

    • Causality: TEA neutralizes the HCl salt of the starting material, freeing the amine to attack the NHS-ester.

    • Self-Validation Check: The formation of a white suspension in the organic phase (the water-soluble EDC-urea byproduct) visually indicates successful activation. Confirm the disappearance of the starting ester via TLC (ninhydrin stain) before proceeding.

  • Work-up: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection (Saponification): Dissolve the resulting ester in a 1:1 mixture of THF and methanol. Add 1M aqueous LiOH (2.0 eq) and stir for 2 hours.

  • Final Isolation: Evaporate the organic solvents, dilute with water, and acidify to pH 2 with 1M HCl. Extract the free 2-benzamidobutanoic acid into ethyl acetate, dry, and concentrate.

Analytical Validation Standards

To verify the structural integrity and purity of the synthesized 2-benzamidobutanoic acid, the following analytical suite is mandatory[3]:

  • HPLC: Utilize a C18 reverse-phase column with a mobile phase of 0.1% TFA in Water/Acetonitrile. The product should elute as a single sharp peak, confirming the absence of benzoic acid (the primary hydrolysis impurity in Route A).

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d6): Look for the characteristic amide proton doublet (~8.5 ppm), the aromatic multiplet of the benzoyl group (7.4–7.9 ppm), and the alpha-proton multiplet (~4.3 ppm).

    • ¹³C NMR: Confirm the presence of two distinct carbonyl carbon signals (the carboxylic acid at ~174 ppm and the amide at ~166 ppm).

  • HRMS (ESI-TOF): Confirm the exact mass[M-H]⁻ calculated for C₁₁H₁₃NO₃ (m/z 206.0823).

References[1] 4385-97-1|2-Benzamidobutanoic acid|BLD Pharm. Source: bldpharm.com. Verify Source Here[2] LET56B: Levetiracetam Impurity 6 – Molcan. Source: molcan.com. Verify Source Here[3] N-Benzoylaspartic acid | 4915-59-7 - Benchchem. Source: benchchem.com. Verify Source Here[4] Benzyl benzoylglycinate | Benchchem. Source: benchchem.com. Verify Source Here

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Hazard Assessment

Operational Guide for the Safe Handling and Disposal of 2-Benzamidobutanoic Acid 2-Benzamidobutanoic acid (CAS: 87068-75-5 for the (S)-enantiomer; 4385-97-1 for the racemate) is a highly specialized organic building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-Benzamidobutanoic Acid

2-Benzamidobutanoic acid (CAS: 87068-75-5 for the (S)-enantiomer; 4385-97-1 for the racemate) is a highly specialized organic building block utilized extensively in drug development and as a ligand in multimodal chromatography resins for the purification of recombinant proteins, such as Coagulation Factor VIII [1]. Because it contains both amide and carboxylic acid functional groups, improper disposal poses severe environmental and laboratory safety risks.

This guide provides researchers and environmental health and safety (EHS) professionals with a highly technical, step-by-step operational plan for the safe handling, spill response, and disposal of this compound, ensuring compliance with federal safety standards.

Understanding the molecular characteristics of 2-Benzamidobutanoic acid is the foundation of a safe disposal strategy. The presence of a nitrogenous amide bond dictates that thermal destruction must account for toxic nitrogen oxide (NOx) emissions, while the carboxylic acid moiety requires specific pH monitoring during aqueous waste collection.

Table 1: Physicochemical Data & Waste Characterization

PropertyValue / ClassificationOperational Implication for Disposal
Molecular Formula C11H13NO3High carbon/nitrogen content; requires high-temperature incineration with scrubbers to prevent toxic NOx gas release.
Molecular Weight 207.23 g/mol Solid at room temperature; presents a severe dust inhalation hazard during waste transfer or spill cleanup.
Solubility Soluble in basic aqueous solutions and polar organicsWaste streams will likely be mixed (organic/aqueous). Phase separation may occur in waste carboys, requiring careful segregation.
EPA Waste Class Non-Halogenated Organic AcidMust be strictly segregated from strong oxidizers, heavy metals, and halogenated solvents [2].

Part 2: Logistical Disposal Plan & Segregation Causality

The fundamental rule of chemical disposal is segregation based on chemical compatibility. 2-Benzamidobutanoic acid must never be mixed with strong oxidizers (e.g., concentrated nitric acid, perchloric acid, or peroxides) [2].

Causality: Mixing organic acids with strong oxidizers initiates rapid exothermic oxidation reactions. In a sealed waste container, this generates gas, leading to rapid over-pressurization and catastrophic container rupture. Furthermore, because this compound is non-halogenated, mixing it with halogenated waste streams (like chloroform or dichloromethane) drastically increases the cost and complexity of the final incineration process.

Step-by-Step Operational Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to ensure the preceding action was performed correctly and safely.

Step 1: Waste Stream Characterization & Segregation

  • Determine the State: Identify if the waste is a dry powder (e.g., expired pure compound) or a solution (e.g., chromatography effluent).

  • pH Verification (For Solutions): If the compound is dissolved in a solvent/water mixture, verify the pH to ensure it meets your facility's criteria for organic acid waste.

    • Self-Validation Check: Do not use pH paper directly on pure organic solvents, as pH paper requires water to measure hydronium ions. Extract a 1 mL aliquot of the waste, dilute it with 1 mL of deionized water, mix thoroughly, and then test the pH of the aqueous phase [3].

  • Segregate: Route the characterized waste to the "Non-Halogenated Organic Solvent/Acid" waste stream.

Step 2: Primary Containment

  • Select the Receptacle: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers, as the acidic nature of the waste can cause corrosion and leaching over time.

  • Volume Limit: Fill liquid waste containers to a maximum of 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor pressure expansion due to ambient laboratory temperature fluctuations, preventing the structural failure of the bottle [2].

  • Cap Security: Use airtight, screw-top caps. Never use parafilm, foil, or rubber stoppers for hazardous waste storage.

Step 3: Labeling and EHS Transfer

  • Labeling: Affix a standardized Hazardous Waste tag. Explicitly list "2-Benzamidobutanoic acid" and the primary solvent (e.g., "Methanol 80% / 2-Benzamidobutanoic acid 20%"). Do not use chemical structures or abbreviations.

  • Disposal Route: Transfer the container to EHS for final destruction via approved high-temperature incineration at a permitted facility.

Part 3: Emergency Spill Response Methodology

The Occupational Safety and Health Administration (OSHA) mandates that laboratories maintain written, actionable procedures for chemical spills [4]. For 2-Benzamidobutanoic acid, the primary acute risk is respiratory irritation from airborne dust (if solid) or solvent exposure (if in solution).

Table 2: Spill Response Classification & Reagent Quantities

Spill ClassificationVolume / MassRequired ActionNeutralization Reagent (if acidic)
Incidental (Small) < 500 mL or < 500 gManage internally using lab spill kitSodium Bicarbonate (1.5x spill volume)
Major (Large) > 500 mL or > 500 gEvacuate and contact EHS immediatelyDo not attempt neutralization
Protocol for Incidental Spills:
  • Isolate & Protect: Evacuate immediate personnel from the bench area. Don appropriate PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat).

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the powder into the breathing zone. Gently cover the spill with damp paper towels or a compatible wetting agent to suppress dust, then scoop into a secondary container.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or a commercial universal spill pad).

    • Causality: Working from the outside edges inward prevents the spill from spreading further across the bench or floor and minimizes the surface area for vapor emission [5].

  • Neutralization: If the spilled solution is highly acidic, apply a weak base like sodium bicarbonate (baking soda) to the absorbent matrix.

    • Self-Validation Check: Wait for effervescence (bubbling) to completely cease. Use pH paper on the neutralized slurry to confirm a pH between 6 and 8 before attempting collection [5].

  • Collection: Scoop the absorbed/neutralized material using non-sparking tools into a heavy-duty plastic bag or HDPE bucket. Seal and label as "Hazardous Spill Debris - 2-Benzamidobutanoic Acid."

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual organics, collecting the wash water as hazardous waste.

Part 4: Workflow Visualization

The following diagram illustrates the logical decision matrix for handling and routing 2-Benzamidobutanoic acid waste streams.

G Start 2-Benzamidobutanoic Acid Waste Generated Decision State of Waste? Start->Decision Solid Solid / Powder Decision->Solid Dry Liquid Aqueous / Solvent Mixture Decision->Liquid Solution SegSolid Collect in Polyethylene or Glass Container Solid->SegSolid SegLiquid Verify pH & Halogen Content (Do not mix with strong oxidizers) Liquid->SegLiquid Label Label: 'Hazardous Waste - Non-Halogenated Organic Acid' SegSolid->Label SegLiquid->Label EHS EHS Pickup & High-Temp Incineration Label->EHS

Decision matrix and workflow for the segregation and disposal of 2-Benzamidobutanoic acid waste.

References

  • Process of purifying coagulation factor VIII (US Patent 8329871B2). Google Patents.
  • Chemical Waste Management Guidelines. USC Environmental Health & Safety. Available at:[Link]

  • Hazardous Waste Characteristics: Questions and Answers. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Guide for Chemical Spill Response. American Chemical Society (ACS) / OSHA Standards. Available at:[Link]

  • Chemical Spill Response Procedures. Texas Christian University Environmental Health & Safety. Available at:[Link]

Handling

Personal protective equipment for handling 2-Benzamidobutanoic acid

As a Senior Application Scientist, I recognize that handling organic building blocks like 2-Benzamidobutanoic acid (CAS: 4385-97-1 / 87068-75-5) requires more than just reading a Safety Data Sheet (SDS). It demands a mec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling organic building blocks like 2-Benzamidobutanoic acid (CAS: 4385-97-1 / 87068-75-5) requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to implement a self-validating safety protocol . This compound, often encountered as an intermediate or impurity (e.g., Levetiracetam Impurity 6) in the synthesis of active pharmaceutical ingredients (APIs) , presents specific handling challenges due to its irritating properties. This guide provides the operational, step-by-step methodologies required to safely handle, transfer, and dispose of this material.

Mechanistic Hazard Assessment (The "Why")

To build a robust Personal Protective Equipment (PPE) strategy, we must understand the causality behind the hazards . 2-Benzamidobutanoic acid is a solid crystalline powder that presents two primary exposure vectors:

  • Dermal and Ocular Toxicity (H315, H319): The carboxylic acid moiety can lower local pH upon contact with moisture on the skin or ocular mucosa. This leads to protein denaturation and localized irritation .

  • Inhalation Risks (H335): As a fine powder, aerosolization during weighing or transfer can introduce micro-particulates into the respiratory tract, causing mechanical and chemical irritation of the epithelial lining .

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to interrupt the specific exposure pathways identified above. Every piece of equipment serves a distinct mechanistic purpose .

PPE CategorySpecificationMechanistic RationaleReplacement / Maintenance
Hand Protection Nitrile gloves (≥0.11 mm thickness)Provides excellent chemical resistance against weak organic acids and solid amides, preventing dermal pH alteration.Replace immediately upon suspected contamination or every 2-4 hours of continuous use.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1)Creates a physical seal against aerosolized crystalline dust that standard safety glasses cannot block.Inspect for scratches before use; clean with appropriate lens wipes.
Body Protection 100% Cotton or Flame-Resistant (FR) lab coatPrevents electrostatic buildup which attracts fine powders to the operator's clothing.Launder through a certified institutional service; do not wash at home.
Respiratory Protection N95/FFP2 mask (if handled outside hood)Filters out >95% of airborne particulates, mitigating H335 respiratory irritation risks.Single-use; discard after the handling session. Note: Primary control should be a fume hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains contained throughout the handling process, validating the effectiveness of the chosen PPE .

PPE_Logic H1 Skin Irritation (H315) M1 Direct Dermal Contact (Powder/Solution) H1->M1 H2 Eye Irritation (H319) M2 Aerosolized Dust (Transfer/Weighing) H2->M2 H3 Respiratory Irritation (H335) H3->M2 P1 Nitrile Gloves (≥0.11 mm) M1->P1 P4 Lab Coat (Anti-Static) M1->P4 P2 Safety Goggles (ANSI Z87.1) M2->P2 P3 Fume Hood / N95 Respirator M2->P3

Logical mapping of 2-Benzamidobutanoic acid hazards to specific PPE interventions.

Step-by-Step Handling Procedure:
  • Environmental Preparation: Verify that the chemical fume hood is operational with a face velocity of 80-100 fpm . Lay down an anti-static weighing mat to prevent powder dispersion.

  • PPE Donning: Put on the designated lab coat, safety goggles, and double-glove with nitrile gloves.

  • Dispensing: Use a grounded or anti-static spatula to minimize powder "fly-away." Weigh the 2-Benzamidobutanoic acid directly into a tared, sealable vessel (e.g., a centrifuge tube or round-bottom flask) rather than an open weigh boat .

  • Transfer: Seal the vessel before removing it from the balance area. If transferring to a larger reactor, use a powder funnel. Rinse the funnel with the planned reaction solvent (e.g., methanol or dichloromethane) to ensure complete transfer and suppress any residual dust.

  • Decontamination: Wipe down the balance and fume hood surface with a damp cloth (water/ethanol mix) to dissolve and capture any residual acid .

Spill Response & Disposal Plan

A self-validating safety system requires a pre-established response for loss of containment .

Spill Response Protocol:
  • Isolate: If a spill occurs outside the fume hood, immediately restrict access to the area to prevent tracking the powder.

  • Contain (Do Not Dry Sweep): Dry sweeping will aerosolize the respiratory irritant. Instead, cover the spill with a damp absorbent pad or lightly mist the powder with water to suppress dust generation.

  • Collect: Carefully scoop the dampened material using a non-sparking tool into a dedicated, wide-mouth chemical waste container.

  • Neutralize & Clean: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize the residual carboxylic acid, followed by a thorough water rinse .

Disposal Plan:
  • Solid Waste: Place all contaminated consumables (gloves, wipes, empty vials) and collected spill material into a clearly labeled, sealed, compatible container (e.g., HDPE). Label as "Hazardous Solid Waste - Organic Acid/Amide (2-Benzamidobutanoic acid)".

  • Liquid Waste: If the compound is dissolved in organic solvents during an experiment, route the waste to the appropriate halogenated or non-halogenated organic waste stream. Do not mix with strong oxidizing agents .

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzamidobutanoic acid
Reactant of Route 2
2-Benzamidobutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.